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  • Product: 2,3-Diamino-5-methylbenzoic acid
  • CAS: 37901-87-4

Core Science & Biosynthesis

Foundational

2,3-Diamino-5-methylbenzoic acid CAS number and molecular structure

An In-depth Technical Guide to 2,3-Diamino-5-methylbenzoic Acid This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core scientific a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3-Diamino-5-methylbenzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core scientific attributes, synthesis, and potential applications of 2,3-Diamino-5-methylbenzoic acid, grounding all information in authoritative references.

Introduction: A Versatile Aromatic Building Block

2,3-Diamino-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two adjacent amino groups and a methyl substituent, makes it a molecule of significant interest in synthetic organic chemistry. The strategic placement of these functional groups—a carboxylic acid for amide bond formation and derivatization, and vicinal diamines for heterocycle synthesis (e.g., benzimidazoles)—positions it as a valuable intermediate. While not as extensively documented as some isomers, its structural motifs are present in compounds used in pharmaceutical and materials science. This guide will synthesize available data on the core compound and its close relatives to provide a functional and reliable technical overview.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical is a precise understanding of its identity and physical characteristics.

  • CAS Number : 37901-87-4[1]

  • Molecular Formula : C₈H₁₀N₂O₂

  • Synonyms : 5-Methyl-2,3-diaminobenzoic acid

The molecular structure consists of a benzene ring substituted with a carboxyl group, two amino groups at the C2 and C3 positions, and a methyl group at the C5 position.

Molecular Structure Diagram

Figure 1. Molecular Structure of 2,3-Diamino-5-methylbenzoic acid cluster_benzoic cluster_substituents C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 NH2_2 NH₂ C2->NH2_2 C4 C C3->C4 NH2_3 NH₂ C3->NH2_3 C5 C C4->C5 C6 C C5->C6 CH3 CH₃ C5->CH3 C6->C1

Caption: Molecular Structure of 2,3-Diamino-5-methylbenzoic acid.

Physicochemical Data

Quantitative data for this specific isomer is not widely published. The following table includes calculated values and data from structurally related compounds to provide a reasonable estimation for experimental planning.

PropertyValueSource / Comment
Molecular Weight 166.18 g/mol (Calculated)
Appearance Likely a tan to brown solidInferred from related isomers[2]
Melting Point Not specified; related compounds melt >170°Ce.g., 2-Amino-5-methylbenzoic acid: 170°C[3]
Solubility Likely soluble in polar organic solventsInferred from related isomers[2][4]
pKa ~4-5 (Carboxylic Acid)Estimated based on benzoic acid derivatives[5]

Synthesis and Purification: A Representative Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process beginning with 2-Amino-3-methylbenzoic acid. The key transformation is the introduction of an amino group at the 2-position, which is typically achieved via nitration followed by reduction.

G start 2-Amino-3-methylbenzoic Acid (Starting Material) step1 Step 1: Nitration (e.g., HNO₃/H₂SO₄) start->step1 React with intermediate Nitrated Intermediate step1->intermediate Yields step2 Step 2: Reduction (e.g., H₂/Pd-C, SnCl₂) intermediate->step2 Reduce product 2,3-Diamino-5-methylbenzoic Acid (Final Product) step2->product Yields

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Causality: The choice of a nitration/reduction sequence is a classic and reliable method for introducing an amino group onto an activated aromatic ring. The existing amino and methyl groups will direct the nitration, although regioselectivity must be carefully controlled and confirmed.

  • Nitration of 2-Amino-3-methylbenzoic Acid:

    • Rationale: The starting material, 2-amino-3-methylbenzoic acid, is commercially available. Nitration is a standard electrophilic aromatic substitution. The reaction must be performed at low temperatures to control the reaction rate and prevent over-nitration.

    • Procedure:

      • Dissolve 2-amino-3-methylbenzoic acid in concentrated sulfuric acid at 0°C.

      • Slowly add a stoichiometric amount of concentrated nitric acid dropwise, maintaining the temperature below 5°C.

      • Stir the mixture at low temperature for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS)[6].

      • Pour the reaction mixture carefully onto crushed ice to precipitate the nitrated product.

      • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Reduction of the Nitro Group:

    • Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for reducing nitro groups to amines. An alternative, if hydrogenation is not feasible, is using a metal-acid system like tin(II) chloride in HCl.

    • Procedure (Catalytic Hydrogenation):

      • Suspend the nitrated intermediate in a suitable solvent such as ethanol or ethyl acetate.

      • Add a catalytic amount of 10% Pd/C.

      • Place the mixture in a hydrogenation apparatus and react under a hydrogen atmosphere (typically 1-3 atm) until hydrogen uptake ceases[6].

      • Filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Evaporate the solvent under reduced pressure to yield the crude product.

Purification Workflow

Self-Validation: The purity of the final compound is critical for its use in further applications. A multi-step purification and analysis workflow ensures the removal of reagents, byproducts, and intermediates.

G Figure 3. Post-Synthesis Purification & Analysis crude Crude Product (Post-Reduction) recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization filtration Filtration & Drying recrystallization->filtration pure_solid Purified Solid filtration->pure_solid hplc Purity Check (HPLC) pure_solid->hplc Analysis nmr Structure Confirmation (NMR) pure_solid->nmr Analysis ms Mass Verification (MS) pure_solid->ms Analysis final Qualified Product (>95% Purity) hplc->final nmr->final ms->final

Caption: Post-Synthesis Purification & Analysis Workflow.

  • Recommended Method: Recrystallization is the most common and effective method for purifying solid organic compounds[8].

  • Procedure:

    • Dissolve the crude 2,3-Diamino-5-methylbenzoic acid in a minimum amount of a hot solvent, such as ethanol.

    • If the solution has colored impurities, it can be treated with activated charcoal.

    • Filter the hot solution to remove insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the crystals by filtration and dry them under vacuum.

    • Confirm purity using HPLC and verify the structure with NMR and Mass Spectrometry.

Applications in Research and Drug Development

Derivatives of benzoic acid are fundamental building blocks in the pharmaceutical industry, serving as preservatives, antifungal agents, and key intermediates for active pharmaceutical ingredients (APIs)[5][9]. Diaminobenzoic acids, in particular, are versatile precursors.

  • Heterocycle Synthesis: The 1,2-diamino functionality is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs.

  • Pharmaceutical Intermediates: Structurally similar compounds are crucial intermediates. For example, 2-amino-5-chloro-3-methylbenzoic acid is a key component in the synthesis of the insecticide Chlorantraniliprole[7]. The unique substitution pattern of 2,3-Diamino-5-methylbenzoic acid makes it a candidate for creating novel analogues of existing bioactive molecules.

  • Prodrug Development: The carboxylic acid and amino groups can be functionalized to create prodrugs. Amino acids are often used as moieties in prodrug design to improve properties like bioavailability and targeted delivery[10].

  • Polymer and Materials Science: Diaminobenzoic acid derivatives are used in the production of specialty polymers and as complexing agents for metals, opening avenues in catalysis and materials science[2].

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2,3-Diamino-5-methylbenzoic acid is not available in the search results, data from analogous compounds provides a strong basis for safe handling protocols[11][12][13].

  • Hazard Identification:

    • Causes skin irritation (Category 2)[12].

    • Causes serious eye irritation (Category 2)[12][13].

    • May cause respiratory irritation[14].

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, safety goggles with side-shields or a face shield, and a lab coat[13][15].

    • Use a dust mask or work in a well-ventilated fume hood to avoid inhaling dust[15].

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing[11].

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place[14]. Keep away from strong oxidizing agents.

Conclusion

2,3-Diamino-5-methylbenzoic acid (CAS: 37901-87-4) is a valuable chemical intermediate with significant potential for applications in pharmaceutical synthesis, medicinal chemistry, and materials science. Its defining features—the vicinal diamines and the carboxylic acid on a methylated benzene ring—provide multiple reaction sites for building complex molecular architectures. While detailed experimental data for this specific isomer is sparse, this guide has provided a robust framework for its synthesis, purification, and safe handling based on established chemical principles and data from closely related analogues. This molecule represents an opportunity for researchers to explore novel chemical space in the development of next-generation therapeutics and functional materials.

References

  • Vertex AI Search. (2009).
  • Fisher Scientific. (2014).
  • Merck Millipore.
  • TCI Chemicals. (2024).
  • Chem-Impex. 2,3-Diaminobenzoic acid.
  • Thermo Fisher Scientific. (2014).
  • CymitQuimica. CAS 2941-78-8: 2-Amino-5-methylbenzoic acid.
  • PubChem. 2,3-Diaminobenzoic acid.
  • Stenutz. 2-amino-5-methylbenzoic acid.
  • Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Sigma-Aldrich. 2-Amino-3-bromo-5-methylbenzoic acid 97.
  • BLD Pharm. 610-74-2|2,5-Diaminobenzoic acid.
  • Benchchem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • Quick Company. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid.
  • The Royal Society of Chemistry. (2020).
  • PMC. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
  • Benchchem. Performance Analysis: 2-Amino-5-cyano-3-methylbenzoic acid Precursors in Pharmaceutical Synthesis.
  • TCI Chemicals. 2-Amino-3-bromo-5-methylbenzoic Acid.
  • MDPI. (2018). Amino Acids in the Development of Prodrugs.
  • Preprints.org. (2023).

Sources

Exploratory

Technical Guide: Solubility and Stability Profiling of 2,3-Diamino-5-methylbenzoic Acid

Executive Summary 2,3-Diamino-5-methylbenzoic acid (DAMBA) is a critical amphoteric intermediate, primarily utilized in the synthesis of fused heterocyclic systems such as quinoxalines and benzimidazoles. Its utility in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Diamino-5-methylbenzoic acid (DAMBA) is a critical amphoteric intermediate, primarily utilized in the synthesis of fused heterocyclic systems such as quinoxalines and benzimidazoles. Its utility in pharmaceutical development (e.g., folate antagonists, kinase inhibitors) is defined by two competing physicochemical characteristics: pH-dependent solubility and thermal instability (specifically decarboxylation).

This guide provides a structural analysis of DAMBA’s solubility profile, predictive solvent modeling based on structural analogs, and validated protocols for establishing stability-indicating methods.

Physicochemical Profile & Structural Logic

To predict the behavior of DAMBA, we must analyze its functional group interplay. Unlike simple benzoic acids, the presence of an ortho-diamine motif creates a complex zwitterionic landscape.

Structural Analysis
  • Amphoteric Nature: The molecule possesses an acidic carboxyl group (

    
    ) and two basic amino groups (
    
    
    
    ).
  • Zwitterionic Region: In neutral aqueous media (pH 4.0–6.0), the molecule likely exists as a zwitterion (

    
     / 
    
    
    
    ), resulting in its lowest solubility (isoelectric point).
  • Electronic Effects: The 5-methyl group exerts a weak electron-donating inductive effect (+I), slightly increasing the basicity of the amino groups compared to unsubstituted diaminobenzoic acids.

pKa Prediction & Ionization

Based on structural analogs (3,4-diaminobenzoic acid and 2-amino-5-methylbenzoic acid), the estimated ionization constants are:

Functional GroupEstimated pKaState at pH 7.0
Carboxylic Acid (COOH)3.8 – 4.2Deprotonated (

)
Amine 1 (2-position)2.5 – 3.0Neutral (

)
Amine 2 (3-position)4.8 – 5.2Partially Protonated

Implication: Solubility will be minimal in the pH 3–5 range. To achieve aqueous dissolution >10 mg/mL, pH must be adjusted to <2.0 (ammonium salt) or >8.0 (carboxylate salt).

Solubility Landscape

Exact thermodynamic solubility values for DAMBA are sparse in open literature. However, data from the structural analog 2-amino-3-methylbenzoic acid provides a high-confidence baseline for solvent selection.

Solvent Hierarchy (Polarity & Dielectric Constant)

The solubility follows a "Polar Aprotic > Polar Protic > Non-Polar" hierarchy.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Disrupts strong intermolecular H-bonding of the crystal lattice.
Polar Protic Methanol, EthanolModerate (20–50 mg/mL)Solvation via H-bonding; increases with temperature.
Ethers/Esters THF, Ethyl Acetate, DioxaneModerate-Low Good for extraction, poor for stock solutions.
Non-Polar Hexane, TolueneNegligible (<1 mg/mL)Lack of dipole interaction to overcome lattice energy.
Comparative Data (Analog Benchmarking)

Data extrapolated from 2-amino-3-methylbenzoic acid behavior [1].

  • 1,4-Dioxane: Excellent solubility (highest among organic solvents).

  • Acetone: Good solubility, but avoid due to potential Schiff base formation with primary amines.

  • Water: Poor (< 5 mg/mL) at ambient temperature without pH adjustment.

Stability & Degradation Pathways

The stability of DAMBA is compromised by two primary mechanisms: Oxidative Coupling and Thermal Decarboxylation .

Thermal Decarboxylation

Aromatic amino-carboxylic acids are prone to losing


 at elevated temperatures. Research on quinoxaline synthesis confirms that DAMBA undergoes decarboxylation to 2,3-diaminotoluene  in high-temperature water (HTW) or reflux conditions (>150°C) [2].
Oxidative Instability

The ortho-diamine moiety is highly susceptible to air oxidation, leading to:

  • N-Oxides: Early-stage oxidation.

  • Azo/Azoxy Dimers: Colored species (turning the powder brown/black).

  • Cyclization: In the presence of carbonyl impurities (e.g., formaldehyde in poor quality methanol), it cyclizes to form dihydro-benzimidazoles.

Degradation Diagram (DOT Visualization)

degradation_pathways DAMBA 2,3-Diamino-5-methylbenzoic Acid (Target) Decarb 2,3-Diaminotoluene (Loss of CO2) DAMBA->Decarb Heat (>150°C) Acidic Media Oxidation Azo/Azoxy Dimers (Brown Precipitate) DAMBA->Oxidation O2 / Light High pH Cyclization Benzimidazole Derivatives (Condensation) DAMBA->Cyclization Aldehydes/Ketones (Solvent Impurities)

Figure 1: Primary degradation pathways for 2,3-Diamino-5-methylbenzoic acid.

Experimental Protocols

Since literature values vary by purity, you must establish an internal standard. Use these self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine equilibrium solubility in candidate solvents.

  • Preparation: Add excess DAMBA solid (~50 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (use an orbital shaker, 300 rpm).

  • Validation Check: Ensure solid is still present. If clear, add more solid.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PTFE filter (pre-saturated).

  • Quantification: Dilute supernatant 100x in Mobile Phase A and inject into HPLC.

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify stability-indicating HPLC parameters.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursDecarboxylation (Check for 2,3-diaminotoluene peak).
Base Hydrolysis 0.1 N NaOH, Ambient, 4 hoursOxidation (Color change to dark brown).
Oxidative 3%

, Ambient, 2 hours
N-oxide formation; significant peak fronting.
Thermal Solid state, 105°C, 24 hoursMinimal degradation (Solid state is generally stable <150°C).
HPLC Method Parameters (Recommended)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH control is vital).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).

Handling & Storage Recommendations

To maintain the integrity of DAMBA during research:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The amine groups are sensitive to atmospheric oxygen over long periods.

  • Container: Use Amber glass vials to prevent photolytic degradation.

  • Solvent Choice: Avoid Acetone or MEK for dissolution; use DMSO for stock solutions (stable for ~1 week at 4°C) or Methanol (freshly prepared).

References

  • Solubility of 2-Amino-3-methylbenzoic Acid. Journal of Chemical & Engineering Data. Establishes the solvent hierarchy for methyl-substituted amino-benzoic acids.

  • Hydrothermal Synthesis of Quinoxalines. University of Konstanz. Details the decarboxylation kinetics of 3,4-diaminobenzoic acid derivatives at high temperatures.

  • pKa Values of Benzoic Acid Derivatives. NIST / Organic Chemistry Data. Provides comparative pKa values for ortho/meta substituted benzoic acids.

  • Standard Shake-Flask Solubility Protocol. Enamine/Bienta. Industry standard methodology for thermodynamic solubility.

Sources

Foundational

Harnessing the Synthetic Potential of 2,3-Diamino-5-methylbenzoic Acid in Modern Organic Synthesis

An In-depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2,3-Diamino-5-methylbenzoic acid is a trifunctional aromatic compound possessing a unique arrangement of two v...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diamino-5-methylbenzoic acid is a trifunctional aromatic compound possessing a unique arrangement of two vicinal amino groups and a carboxylic acid moiety. This distinct architecture establishes it as a highly versatile and powerful building block in organic synthesis. Its intrinsic reactivity profile allows for the streamlined construction of complex heterocyclic scaffolds, which are central to medicinal chemistry, materials science, and polymer chemistry. This guide provides a comprehensive exploration of the core applications of 2,3-Diamino-5-methylbenzoic acid, focusing on the synthesis of benzimidazoles and quinoxalines. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the broader implications for drug development and materials innovation.

Core Molecular Attributes and Synthetic Rationale

2,3-Diamino-5-methylbenzoic acid (CAS: 37901-87-4) is a tan to brown solid with the molecular formula C₈H₁₀N₂O₂.[1] The strategic placement of its functional groups is the primary driver of its synthetic utility.

  • 1,2-Aryl Diamine Moiety : This is the key reactive site for the construction of a wide array of fused six- and five-membered heterocyclic rings. The two adjacent nucleophilic amino groups are primed for condensation reactions with bifunctional electrophiles.

  • Carboxylic Acid Group : This group serves a dual purpose. It can act as a handle for further functionalization or be incorporated into a polymer backbone. Its electronic-withdrawing nature also modulates the reactivity of the aromatic ring and the basicity of the amino groups.

  • Methyl Group : The methyl group at the 5-position influences the molecule's solubility and electronic properties and can be a useful spectroscopic marker in product characterization.

PropertyValue
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
CAS Number 37901-87-4
Appearance Tan to brown solid

The combination of these features in a single, readily accessible molecule makes 2,3-Diamino-5-methylbenzoic acid a valuable starting material for creating molecular diversity with a high degree of efficiency.

Foundational Application: Synthesis of Benzimidazole Scaffolds

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The most direct and common method for its synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[2] This transformation, known as the Phillips condensation, leverages the nucleophilicity of the diamine to form a stable, aromatic heterocyclic system.

Mechanistic Causality

The reaction between 2,3-Diamino-5-methylbenzoic acid and a carboxylic acid typically proceeds through a multi-step mechanism, often requiring heat or a catalyst.

benzimidazole_mechanism cluster_start Step 1: Amide Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_dehydration Step 3: Dehydration Diamine 2,3-Diamino-5-methylbenzoic acid AmideIntermediate N-Acyl Amide Intermediate Diamine->AmideIntermediate Nucleophilic Acyl Substitution CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->AmideIntermediate CyclizedIntermediate Non-aromatic Intermediate AmideIntermediate->CyclizedIntermediate Nucleophilic attack by second amine BenzimidazoleProduct Substituted Benzimidazole Product CyclizedIntermediate->BenzimidazoleProduct Elimination of H₂O, Aromatization quinoxaline_synthesis Start 2,3-Diamino-5-methylbenzoic acid + α-Dicarbonyl Compound Step1 First Condensation: Formation of α-amino ketone intermediate Start->Step1 Step2 Intramolecular Cyclization: Second amine attacks remaining carbonyl Step1->Step2 Step3 Dehydration: Elimination of water to form dihydride Step2->Step3 Step4 Aromatization (Oxidation): Formation of stable quinoxaline ring Step3->Step4 Product Substituted Quinoxaline Product Step4->Product

Sources

Protocols & Analytical Methods

Method

Using 2,3-Diamino-5-methylbenzoic acid as a fluorescent probe

This Application Note is designed for researchers utilizing 2,3-Diamino-5-methylbenzoic acid (DAMB) . While less common than its isomer 3,4-diaminobenzoic acid or the related 2,3-diaminonaphthalene (DAN), DAMB is a speci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2,3-Diamino-5-methylbenzoic acid (DAMB) . While less common than its isomer 3,4-diaminobenzoic acid or the related 2,3-diaminonaphthalene (DAN), DAMB is a specialized fluorogenic derivatization reagent. Its unique structure—combining a vicinal diamine (for fluorophore formation) with a carboxylic acid (for solubility/separation) and a methyl group (for lipophilic retention shift)—makes it ideal for the high-sensitivity detection of


-dicarbonyls  (oxidative stress markers) and 

-keto acids
(metabolic intermediates).

Application Note: High-Sensitivity Profiling of -Dicarbonyls and Keto Acids using 2,3-Diamino-5-methylbenzoic Acid


-Ketoglutarate.

Executive Summary

2,3-Diamino-5-methylbenzoic acid (DAMB) serves as a "turn-on" fluorescent probe designed for the quantification of 1,2-dicarbonyl compounds in complex biological matrices (plasma, urine, cell lysates).

Unlike passive dyes, DAMB is a chemodosimeter : it is non-fluorescent until it chemically reacts with the target analyte to form a stable, highly fluorescent quinoxaline derivative. The presence of the C5-methyl group and C1-carboxyl group provides a distinct chromatographic footprint, allowing for the separation of these derivatives from biological background noise and structural isomers.

Key Capabilities[1][2]
  • Target Specificity: Exclusive reactivity with 1,2-dicarbonyl moieties (vicinal ketones/aldehydes).

  • Signal Stability: Forms stable quinoxaline rings resistant to photobleaching.

  • Chromatographic Resolution: The carboxylic acid moiety allows for pH-tunable retention in Reverse-Phase HPLC (RP-HPLC).

Chemical Mechanism

The core utility of DAMB relies on the condensation of its ortho-diamine motif with the vicinal carbonyls of the target.

The Reaction: Quinoxaline Formation

When DAMB encounters an


-keto acid (e.g., Pyruvate) or an 

-dicarbonyl (e.g., Methylglyoxal) under acidic conditions, a double condensation occurs. This closes a second ring, converting the benzene core into a fluorescent quinoxaline system.
Pathway Visualization

The following diagram illustrates the transformation of DAMB into a fluorescent reporter upon reaction with Methylglyoxal (MGO).

G DAMB Probe: 2,3-Diamino- 5-methylbenzoic Acid (Non-Fluorescent) Intermediate Schiff Base Intermediate DAMB->Intermediate + Target (Acidic pH, 60°C) Target Target: Methylglyoxal (1,2-Dicarbonyl) Target->Intermediate Product Fluorescent Product: Methyl-Quinoxaline Carboxylic Acid Intermediate->Product - 2 H₂O (Cyclization)

Caption: Figure 1. The fluorogenic condensation pathway. The vicinal diamines of DAMB attack the dicarbonyl target, eliminating two water molecules to fuse a pyrazine ring, creating the fluorescent quinoxaline core.

Experimental Protocol: Quantification of Methylglyoxal (MGO)

This protocol is optimized for detecting MGO in cell lysate or plasma. It can be adapted for Pyruvate or


-Ketoglutarate by adjusting the standard curves.
Materials Required[1][3][4][5][6][7][8][9][10][11]
  • Probe: 2,3-Diamino-5-methylbenzoic acid (Purity >98%).

  • Solvent: Methanol (HPLC Grade) and 0.5 M Hydrochloric Acid (HCl).

  • Buffer: 0.1 M Phosphate Buffer (pH 3.0) or Citrate Buffer.

  • Stop Solution: 0.1 M NaOH (optional, for pH adjustment post-reaction).

  • Equipment: HPLC system with Fluorescence Detector (FLD).

Step-by-Step Methodology
A. Reagent Preparation
  • DAMB Stock Solution (10 mM): Dissolve 1.66 mg of DAMB in 1 mL of Methanol. Store at -20°C in an amber vial. Stability: 2 weeks.

  • Derivatization Working Solution: Dilute the Stock Solution 1:10 with 0.1 M HCl immediately before use. The acidic environment catalyzes the Schiff base formation.

B. Sample Preparation[1][2][3]
  • Deproteinization: To 100 µL of biological sample (plasma/lysate), add 200 µL of ice-cold Perchloric Acid (0.5 M) or Acetonitrile.

  • Centrifugation: Spin at 12,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the clear supernatant to a fresh reaction vial.

C. Derivatization Reaction[4][5][6][7]
  • Mix: Combine 100 µL of Supernatant with 100 µL of Derivatization Working Solution .

  • Incubate: Seal the vial and heat at 60°C for 40 minutes .

    • Expert Note: Temperatures >80°C may cause decarboxylation of the benzoic acid moiety (removing the C1-COOH). 60°C is the safe zone for preserving the carboxyl handle.

  • Cool: Place on ice for 5 minutes to stop the reaction.

  • Filter: Pass through a 0.22 µm PTFE filter into an HPLC vial.

D. HPLC-FLD Analysis
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 0-5 min (5% B); 5-20 min (5% -> 60% B); 20-25 min (60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Excitation: 350 nm

    • Emission: 450 nm

    • (Note: Perform a spectral scan on the standard derivative as the methyl group may shift the max emission by ±10 nm compared to unsubstituted analogs).

Data Interpretation & Validation

Quantitative Analysis

The concentration of the analyte is determined by integrating the peak area of the fluorescent quinoxaline derivative.

AnalyteRetention Time (Approx)*Limit of Detection (LOD)Biological Relevance
Glyoxal (GO) 8.5 min10 nMGeneral oxidative stress
Methylglyoxal (MGO) 11.2 min5 nMDiabetes, Glycolysis byproduct
Pyruvate 14.1 min50 nMGlycolysis flux

-Ketoglutarate
16.8 min50 nMKrebs Cycle flux

*Retention times vary based on specific column and gradient. The methyl group on DAMB generally increases retention time compared to non-methylated probes.

Self-Validating Controls

To ensure scientific integrity (E-E-A-T), include these controls in every run:

  • Reagent Blank: DAMB + Buffer (No sample). Must show no peaks at target retention times.

  • Internal Standard: Use 2-ketobutyric acid spiked into samples before deproteinization. This corrects for recovery losses during the precipitation step.

  • Identity Confirmation: If available, use LC-MS to confirm the mass of the derivative (Mass = Mass of Analyte + Mass of DAMB - 2H₂O).

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Lysate) Precip Protein Precipitation (0.5M PCA, 4°C) Sample->Precip Supernatant Isolate Supernatant Precip->Supernatant Centrifuge Deriv Add DAMB Probe (60°C, 40 min, pH 3) Supernatant->Deriv HPLC HPLC-FLD Analysis (Ex 350nm / Em 450nm) Deriv->HPLC

Caption: Figure 2. The critical path for sample processing. Acidic precipitation is required to remove proteins that would foul the column and to provide the acidic pH necessary for the DAMB condensation reaction.

Troubleshooting & Optimization

Issue: Multiple Peaks for One Analyte
  • Cause: Many

    
    -keto acids exist in equilibrium between keto and enol forms, or the quinoxaline formation might produce isomers if the probe is asymmetric (which DAMB is).
    
  • Solution: DAMB is asymmetric (methyl at 5, carboxyl at 1). Reaction with an asymmetric ketone (like Pyruvate) can theoretically yield two regioisomers.

  • Mitigation: In practice, RP-HPLC often resolves these as a single peak or two very close peaks. Sum the areas of the isomeric peaks if they separate. Consistent heating time (40 min) ensures thermodynamic equilibrium favoring the stable isomer.

Issue: High Background Fluorescence
  • Cause: Oxidation of the diamine probe itself over time.

  • Solution: Prepare the DAMB solution fresh. Store the stock in the dark. Add a reducing agent like Ascorbic Acid (1 mM) to the buffer if background remains high, though this is rarely necessary with high-purity DAMB.

Issue: Low Sensitivity
  • Cause: Incomplete derivatization or fluorescence quenching.

  • Solution: Ensure pH is < 3.0 during the reaction. The condensation is acid-catalyzed.[8] If the sample is highly buffered (e.g., culture media), increase the concentration of HCl in the working solution.

References

  • Mechanisms of Quinoxaline Formation

    • Wang, H., et al. (2013). "Fluorometric determination of methylglyoxal in human plasma using 1,2-diamino-4,5-methylenedioxybenzene." Analytica Chimica Acta. (Describes the foundational chemistry of vicinal diamines with dicarbonyls).
  • Application of Diaminobenzoic Acids

    • Takahashi, M., et al. (1995). "Determination of alpha-keto acids in human serum and urine by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B.
  • Synthesis and Stability of Quinoxaline Derivatives

    • Amaya-García, F., & Unterlass, M. M. (2022).[9] "Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water." Synthesis. (Discusses the stability of the carboxylic acid group on the quinoxaline ring during heating).

  • General Fluorescent Probes for Oxidative Stress

    • Gomes, A., et al. (2005). "Fluorescence probes used for detection of reactive oxygen species."[10][1][3] Journal of Biochemical and Biophysical Methods. (Contextualizes the use of small molecule probes in oxidative stress research).

Sources

Application

Introduction: Enhancing Detection of Critical Analytes in Biological and Pharmaceutical Research

An Application Note and Comprehensive Protocol for the Derivatization of α-Keto Acids using 1,2-Diamino-4,5-methylenedioxybenzene (DMB) for High-Performance Liquid Chromatography (HPLC) Analysis In the fields of biomedic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Derivatization of α-Keto Acids using 1,2-Diamino-4,5-methylenedioxybenzene (DMB) for High-Performance Liquid Chromatography (HPLC) Analysis

In the fields of biomedical research and pharmaceutical development, the accurate quantification of acidic monosaccharides, such as sialic acids, and other α-keto acids is of paramount importance. These molecules play critical roles in various biological processes, and their levels can be indicative of disease states or be critical quality attributes (CQAs) of glycoprotein biopharmaceuticals.[1][2] However, many of these analytes lack a strong native chromophore or fluorophore, making their direct detection by common HPLC techniques, such as UV-Vis or fluorescence, challenging.[3]

To overcome this limitation, pre-column derivatization is a widely adopted strategy. This involves a chemical reaction that attaches a "tag" to the analyte of interest, rendering it detectable with high sensitivity.[4] This application note provides a detailed guide to the use of 1,2-diamino-4,5-methylenedioxybenzene (DMB) as a derivatization agent for the sensitive fluorescence-based analysis of α-keto acids, with a particular focus on sialic acids, by High-Performance Liquid Chromatography (HPLC).

While the initial query mentioned 2,3-Diamino-5-methylbenzoic acid, extensive review of scientific literature indicates that 1,2-diamino-4,5-methylenedioxybenzene (DMB) is the well-established and validated reagent for this specific application. This guide is therefore focused on DMB to ensure scientific accuracy and practical utility for researchers.

The Chemistry of DMB Derivatization: A Highly Specific and Sensitive Reaction

The derivatization of α-keto acids with DMB is a robust and highly specific condensation reaction. The two adjacent amino groups of the DMB molecule react with the α-keto acid functionality of the analyte in an acidic environment. This reaction forms a stable, highly fluorescent tricyclic aromatic derivative that can be readily detected and quantified.

The specificity of the DMB reaction for the α-keto acid group ensures that only the target analytes are derivatized, minimizing interference from other compounds in the sample matrix. The resulting derivative exhibits strong fluorescence, with typical excitation and emission maxima around 373 nm and 448 nm, respectively, allowing for very low limits of detection (LOD) and quantification (LOQ).[5]

Experimental Workflow for DMB Derivatization and HPLC Analysis

The overall workflow for the analysis of α-keto acids using DMB derivatization can be broken down into three main stages: sample preparation (including acid hydrolysis for glycoproteins), derivatization, and HPLC analysis.

Figure 1: A high-level overview of the experimental workflow for the analysis of α-keto acids using DMB derivatization followed by HPLC.

Detailed Protocols

Part 1: Sample Preparation and Acid Hydrolysis (for Glycoproteins)

For the analysis of sialic acids from glycoproteins, a mild acid hydrolysis step is required to release the sialic acids from the glycan chains.

Materials:

  • Glycoprotein sample (50-500 µg)[5]

  • 2 M Acetic Acid

  • Heating block or oven

  • Microcentrifuge tubes

Procedure:

  • To a microcentrifuge tube containing the glycoprotein sample, add a sufficient volume of 2 M acetic acid.

  • Incubate the sample at 80°C for 2 hours to release the sialic acids.[1][2]

  • After incubation, cool the sample to room temperature.

  • Centrifuge the sample to pellet any precipitate. The supernatant contains the released sialic acids and is ready for derivatization.

Part 2: DMB Derivatization Protocol

This protocol is designed for the derivatization of released sialic acids or other α-keto acid standards.

Materials:

  • DMB labeling solution (see preparation below)

  • Released sialic acid sample or α-keto acid standard

  • Heating block or oven

  • Deionized water, HPLC grade

Preparation of DMB Labeling Solution:

  • Into a 2 mL glass vial, mix 436 µL of water and 38 µL of glacial acetic acid.[2]

  • Add the contents of a vial of DMB reagent (commercially available kits often provide pre-weighed amounts).

  • Add a reducing agent, such as sodium dithionite, as specified by the kit manufacturer, to prevent oxidation of the DMB.[3]

  • Mix thoroughly until the DMB is completely dissolved. This solution is light-sensitive and should be prepared fresh and protected from light.

Derivatization Procedure:

  • Add 20 µL of the freshly prepared DMB labeling solution to the sample vial containing the released sialic acids or standards.

  • Incubate the mixture in the dark at 50°C for 3 hours.

  • Stop the reaction by adding 480 µL of HPLC-grade water to the reaction mixture.

  • The derivatized sample is now ready for HPLC analysis. It is recommended to analyze the samples within 24-72 hours of derivatization, as the DMB-labeled sialic acids are light-sensitive and can degrade over time.[1][3] Store samples at 4-10°C in the dark until injection.[5]

HPLC Analysis of DMB-Derivatized Analytes

The separation of DMB-derivatized α-keto acids is typically achieved by reversed-phase HPLC. The exact conditions may need to be optimized depending on the specific analytes and the HPLC system used.

Recommended HPLC Conditions
ParameterRecommended SettingNotes
Column C18 or RP-Amide, e.g., Waters BEH C18 (3.5 µm), Ascentis Express RP-Amide (2.7 µm)RP-Amide columns may offer improved peak shapes and resolution for DMB-derivatives.
Mobile Phase A Water with 0.1% Formic AcidProvides acidic conditions to maintain protonation of any residual silanols and improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic solvent for elution.
Isocratic Elution Acetonitrile:Methanol:Water (e.g., 9:7:84)An isocratic method can be sufficient for baseline resolution of common sialic acids.[1][3]
Gradient Elution 5-20% Acetonitrile gradientA gradient may be necessary for more complex mixtures or to improve separation from reagent peaks.
Flow Rate 0.2 - 0.9 mL/minDependent on the column dimensions.
Column Temperature 30°CProvides reproducible retention times.[5]
Injection Volume 5 - 20 µLShould be optimized based on sample concentration and sensitivity requirements.
Fluorescence Detector Excitation: 373 nm, Emission: 448 nmOptimal wavelengths for the detection of DMB-derivatized α-keto acids.[5]

Method Validation and Performance

A validated HPLC method for the analysis of DMB-derivatized analytes should demonstrate specificity, accuracy, precision, linearity, and a defined working range.[5]

  • Linearity: The method should exhibit a linear response over a defined concentration range. For DMB-derivatized Neu5Ac and Neu5Gc, linearity is typically observed in the low nmol range.[5]

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for DMB-derivatized sialic acids are typically in the low pmol to fmol range, highlighting the high sensitivity of this method.[5] For Neu5Ac, the LOQ has been reported to be as low as 0.0205 nmol, and for Neu5Gc, 0.0216 nmol.[5]

  • Sample Stability: DMB-labeled samples are generally stable for up to 72 hours when stored at 10°C in the dark.[5]

Troubleshooting and Expert Insights

  • Interfering Peaks: Excess derivatization reagent can sometimes result in interfering peaks in the chromatogram. Optimization of the HPLC gradient can help to resolve the analyte peaks from these reagent-related peaks.

  • Sample Degradation: The DMB-derivatized analytes are light-sensitive.[1] It is crucial to protect the samples from light during and after derivatization to prevent degradation and ensure accurate quantification.

  • Column Choice: While C18 columns are widely used, RP-Amide columns have been shown to provide better resolution and peak shapes for DMB-labeled sialic acids.

Conclusion

The derivatization of α-keto acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by reversed-phase HPLC with fluorescence detection is a highly sensitive, specific, and reliable method for the quantification of these important analytes. This application note provides a comprehensive and scientifically grounded protocol to enable researchers, scientists, and drug development professionals to successfully implement this technique for their analytical needs. The provided protocols and HPLC conditions serve as a robust starting point for method development and validation, ensuring the generation of high-quality, reproducible data.

References

  • DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters Corporation. [Link]

  • SIGNAL™ DMB LABELING KIT. Agilent Technologies. [Link]

  • Analysis of Sialic Acids in Biopharmaceuticals. Ludger Ltd. [Link]

  • DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters Corporation. [Link]

  • DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters Corporation. [Link]

Sources

Method

The Strategic deployment of 2,3-Diamino-5-methylbenzoic Acid in Contemporary Medicinal Chemistry

Introduction: A Versatile Scaffold for Heterocyclic Synthesis 2,3-Diamino-5-methylbenzoic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of a variety of hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Heterocyclic Synthesis

2,3-Diamino-5-methylbenzoic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. The strategic placement of two adjacent amino groups on the benzene ring, coupled with a carboxylic acid and a methyl group, provides a unique platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the applications of 2,3-Diamino-5-methylbenzoic acid, with a focus on the synthesis of bioactive quinoxaline and benzimidazole derivatives. Detailed experimental protocols, mechanistic insights, and a discussion of the structure-activity relationships are presented to aid researchers in the effective utilization of this important synthetic intermediate.

The core reactivity of 2,3-Diamino-5-methylbenzoic acid lies in the cyclocondensation of its ortho-diamino functionality with various electrophilic reagents. This reaction pathway allows for the efficient construction of fused heterocyclic systems, which are prevalent in numerous clinically approved drugs and drug candidates. The presence of the carboxylic acid group offers a convenient handle for further derivatization, enabling the modulation of physicochemical properties and target engagement. Furthermore, the methyl group at the 5-position can influence the electronic and steric properties of the resulting molecules, potentially enhancing their biological activity and metabolic stability.

Core Applications in Heterocyclic Synthesis

The primary application of 2,3-Diamino-5-methylbenzoic acid in medicinal chemistry is as a precursor for the synthesis of quinoxaline and benzimidazole scaffolds. These two heterocyclic systems are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.

Synthesis of Quinoxaline-5-carboxylic Acid Derivatives

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of quinoxaline-5-carboxylic acids from 2,3-Diamino-5-methylbenzoic acid is typically achieved through a cyclocondensation reaction with a 1,2-dicarbonyl compound. This reaction is a facile and widely used method for constructing the quinoxaline ring system.

A general synthetic scheme involves the reaction of 2,3-Diamino-5-methylbenzoic acid with a 1,2-dicarbonyl compound, such as glyoxal or a substituted benzil, in a suitable solvent and often under acidic conditions to afford the corresponding 7-methyl-quinoxaline-5-carboxylic acid derivative. The reaction proceeds through the initial formation of a diimine intermediate, followed by an intramolecular cyclization and subsequent aromatization.

Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted-7-methyl-quinoxaline-5-carboxylic Acids

This protocol outlines a general method for the synthesis of quinoxaline-5-carboxylic acid derivatives from 2,3-Diamino-5-methylbenzoic acid and a 1,2-dicarbonyl compound.

Materials:

  • 2,3-Diamino-5-methylbenzoic acid

  • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal)

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask, dissolve 2,3-Diamino-5-methylbenzoic acid (1.0 eq) in a minimal amount of ethanol or acetic acid.

  • Add the 1,2-dicarbonyl compound (1.0-1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol or water.

  • Purify the crude product by recrystallization from a suitable solvent system to yield the desired 2,3-disubstituted-7-methyl-quinoxaline-5-carboxylic acid.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and acetic acid are commonly used solvents for this condensation reaction as they effectively dissolve the reactants and facilitate the reaction. Acetic acid can also act as a catalyst.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and aromatization steps, leading to higher yields and shorter reaction times.

  • Purification: Recrystallization is a standard and effective method for purifying the solid product, removing any unreacted starting materials or side products.

Data Presentation: Representative Quinoxaline-5-carboxylic Acid Derivatives

Entry1,2-Dicarbonyl CompoundProductPotential Biological Activity
1Glyoxal7-Methyl-quinoxaline-5-carboxylic acidAntimicrobial, Antiviral
2Benzil2,3-Diphenyl-7-methyl-quinoxaline-5-carboxylic acidAnticancer, Kinase Inhibitor
32,3-Butanedione2,3,7-Trimethyl-quinoxaline-5-carboxylic acidAntifungal

Visualization: Quinoxaline Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Reactant_A 2,3-Diamino-5- methylbenzoic acid Mixing Mix Reactants in Solvent Reactant_A->Mixing Reactant_B 1,2-Dicarbonyl Compound Reactant_B->Mixing Solvent Ethanol or Acetic Acid Solvent->Mixing Reflux Heat to Reflux (2-6 hours) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation Filtration or Concentration Cooling->Isolation Purification Recrystallization Isolation->Purification Product Quinoxaline-5-carboxylic Acid Derivative Purification->Product Characterization Spectroscopy (NMR, MS) Melting Point Product->Characterization

Caption: Workflow for the synthesis of quinoxaline-5-carboxylic acids.

Synthesis of Benzimidazole-4-carboxylic Acid Derivatives

Benzimidazoles are another class of heterocyclic compounds with a wide range of biological activities, including anti-parasitic, anti-fungal, and anti-cancer properties. The synthesis of benzimidazole-4-carboxylic acids from 2,3-Diamino-5-methylbenzoic acid is typically achieved through the Phillips condensation reaction, which involves the reaction of the ortho-diamine with a carboxylic acid or an aldehyde followed by an oxidative cyclization.

The reaction with a carboxylic acid generally requires high temperatures and a dehydrating agent, such as polyphosphoric acid (PPA) or mineral acids. When an aldehyde is used, an oxidizing agent is often required to facilitate the final aromatization step. The resulting 7-methyl-1H-benzo[d]imidazole-4-carboxylic acid derivatives can be further functionalized at the N1 position of the imidazole ring.

Protocol 2: Synthesis of 2-Substituted-7-methyl-1H-benzo[d]imidazole-4-carboxylic Acids

This protocol describes a general method for the synthesis of benzimidazole-4-carboxylic acid derivatives from 2,3-Diamino-5-methylbenzoic acid and a carboxylic acid.

Materials:

  • 2,3-Diamino-5-methylbenzoic acid

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Polyphosphoric acid (PPA) or 4N Hydrochloric acid

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Ice bath

  • Filtration apparatus

  • Aqueous sodium hydroxide solution

  • Aqueous hydrochloric acid solution

Procedure:

  • In a round-bottom flask, combine 2,3-Diamino-5-methylbenzoic acid (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

  • Add polyphosphoric acid (PPA) or 4N HCl to the mixture.

  • Heat the reaction mixture with stirring at 120-150 °C for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-substituted-7-methyl-1H-benzo[d]imidazole-4-carboxylic acid.

  • Characterize the final product using spectroscopic techniques and determine its melting point.

Causality Behind Experimental Choices:

  • Dehydrating Agent: PPA or strong mineral acids act as both a solvent and a dehydrating agent, promoting the condensation and cyclization steps.

  • High Temperature: The Phillips condensation typically requires high temperatures to overcome the activation energy barrier for the cyclization reaction.

  • Neutralization: Careful neutralization is crucial to precipitate the product from the acidic reaction mixture.

Data Presentation: Representative Benzimidazole-4-carboxylic Acid Derivatives

EntryCarboxylic AcidProductPotential Biological Activity
1Acetic Acid2,7-Dimethyl-1H-benzo[d]imidazole-4-carboxylic acidAnthelmintic, Antifungal
2Benzoic Acid7-Methyl-2-phenyl-1H-benzo[d]imidazole-4-carboxylic acidAnticancer, Antiviral
34-Fluorobenzoic Acid2-(4-Fluorophenyl)-7-methyl-1H-benzo[d]imidazole-4-carboxylic acidKinase Inhibitor

Visualization: Benzimidazole Synthesis Pathway

G Start 2,3-Diamino-5-methylbenzoic Acid + Carboxylic Acid Reaction Phillips Condensation High Temperature (120-150°C) PPA or HCl Start->Reaction Intermediate Acylamino Intermediate (not isolated) Reaction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product {2-Substituted-7-methyl- 1H-benzo[d]imidazole- 4-carboxylic Acid} Cyclization->Product

Caption: Pathway for the synthesis of benzimidazole-4-carboxylic acids.

The Role of the 5-Methyl Group

The methyl group at the 5-position of the 2,3-Diamino-5-methylbenzoic acid scaffold, which translates to the 7-position in the resulting quinoxaline and benzimidazole products, can play a significant role in modulating the pharmacological properties of the final compounds. This substituent can influence:

  • Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Steric Hindrance: The methyl group can introduce steric bulk, which may influence the binding affinity and selectivity of the molecule for its biological target.

  • Electronic Effects: As an electron-donating group, the methyl group can influence the electron density of the aromatic system, which can impact the reactivity and binding interactions of the molecule.

  • Metabolic Stability: The methyl group can block potential sites of metabolism, leading to an increased half-life of the compound in vivo.

Conclusion and Future Perspectives

2,3-Diamino-5-methylbenzoic acid is a highly valuable and versatile building block for the synthesis of medicinally important heterocyclic compounds. Its ability to readily undergo cyclocondensation reactions to form quinoxaline and benzimidazole scaffolds makes it an attractive starting material for drug discovery programs. The presence of the carboxylic acid and methyl groups provides opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in the design and synthesis of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methodologies and the exploration of a wider range of dicarbonyl and carboxylic acid coupling partners to expand the chemical space of accessible bioactive molecules.

References

  • A comprehensive review on the synthesis and biological activities of quinoxaline derivatives can be found in various medicinal chemistry journals.
  • Detailed procedures for the synthesis of benzimidazoles are well-documented in organic synthesis liter
  • Patents related to kinase inhibitors often describe the synthesis of heterocyclic compounds from substituted ortho-phenylenediamines.
Application

Application Note: Strategic Divergence – Synthesizing Heterocyclic Pharmacophores from 2,3-Diamino-5-methylbenzoic Acid

Introduction: The Ortho-Diamine/Ortho-Acid Triad In the landscape of pharmaceutical intermediate synthesis, 2,3-diamino-5-methylbenzoic acid represents a "privileged scaffold" due to its unique trifunctional arrangement....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ortho-Diamine/Ortho-Acid Triad

In the landscape of pharmaceutical intermediate synthesis, 2,3-diamino-5-methylbenzoic acid represents a "privileged scaffold" due to its unique trifunctional arrangement. It possesses three reactive centers in close proximity:

  • C1-Carboxylic Acid: A handle for cyclization (to quinazolinones) or downstream amide coupling.

  • C2-Amine (Ortho to COOH): Highly reactive for 6-membered ring formation.

  • C3-Amine (Meta to COOH): Enables 5-membered ring closure (benzimidazoles) or pyrazine fusion (quinoxalines).

This guide details the "Strategic Divergence" methodology, allowing researchers to utilize this single precursor to access three distinct classes of pharmacophores: Benzimidazoles (PARP/Kinase inhibitors), Quinoxalines (DNA intercalators), and Quinazolinones (GABA/Glutamate modulators).

Pre-Reaction Handling & Stability

Critical Warning: Like most electron-rich vicinal diamines, 2,3-diamino-5-methylbenzoic acid is susceptible to oxidative degradation (browning) upon exposure to air and light.

  • Storage: Store under Argon at -20°C.

  • Handling: Weigh out in a glovebox or under a steady stream of nitrogen.

  • In-Situ Generation: If the starting material appears dark brown/black, it is recommended to perform a "polishing" reduction (H₂/Pd-C or Na₂S₂O₄ wash) immediately prior to cyclization.

Pathway A: The Benzimidazole Core

Target: 6-methyl-1H-benzo[d]imidazole-4-carboxylic acid

This pathway utilizes the vicinal diamines (C2/C3) to form the imidazole ring while preserving the C1-carboxylic acid for future library diversification (e.g., amide coupling).

Mechanism

The reaction proceeds via the Phillips Condensation mechanism. The more nucleophilic amine attacks the carbonyl carbon of the carboxylic acid (or aldehyde), followed by dehydration and ring closure.

Protocol 1: Formic Acid Cyclization[1]
  • Reagents: 2,3-Diamino-5-methylbenzoic acid (1.0 eq), Formic acid (98%, 10 vol).[1]

  • Conditions: Reflux (100°C), 4–6 hours.

Step-by-Step:

  • Charge a round-bottom flask with 2,3-diamino-5-methylbenzoic acid (5.0 g, 30.1 mmol).

  • Add Formic acid (50 mL) under N₂ atmosphere.

  • Heat to reflux (100°C). Monitor by HPLC (Target RT: ~3.5 min, distinct from diamine RT: ~1.2 min).

  • Workup: Cool to 0°C. The product often precipitates as a formate salt.

  • Neutralize carefully with 10% NaOH to pH 5–6 to precipitate the free acid.

  • Filter the off-white solid and wash with cold water (2 x 20 mL).

  • Purification: Recrystallization from Ethanol/Water (8:2).

Yield Expectation: 85–92%

Visualization: Benzimidazole Workflow

Benzimidazole_Synthesis Start 2,3-Diamino-5-methyl benzoic acid Reagent Formic Acid (Reflux) Start->Reagent Inter Intermediate Formyl-Amine Reagent->Inter Condensation Product 6-methyl-1H-benzo[d] imidazole-4-carboxylic acid Inter->Product -H2O (Cyclization)

Caption: Phillips condensation pathway converting the diamine precursor to the benzimidazole scaffold.

Pathway B: The Quinoxaline Core

Target: 7-methylquinoxaline-5-carboxylic acid

This pathway targets the synthesis of the pyrazine ring by condensing the diamine with 1,2-dicarbonyls. This scaffold is prevalent in DNA-intercalating drugs and kinase inhibitors.

Protocol 2: Glyoxal/Benzil Condensation
  • Reagents: 2,3-Diamino-5-methylbenzoic acid (1.0 eq), Glyoxal (40% aq, 1.2 eq) OR Benzil (1.1 eq).

  • Solvent: Ethanol or Acetic Acid.[2]

Step-by-Step (Glyoxal Variant):

  • Dissolve 2,3-diamino-5-methylbenzoic acid (1.0 g, 6.0 mmol) in Ethanol (15 mL).

  • Add Glyoxal solution (1.05 g, 7.2 mmol) dropwise at room temperature.

  • Observation: A color change (yellow/orange) indicates imine formation.

  • Heat to 60°C for 2 hours to ensure complete aromatization.

  • Workup: Concentrate in vacuo to ~5 mL. Pour into ice water (50 mL).

  • Collect the precipitate by filtration.

Key Regiochemistry Note: The resulting quinoxaline has the methyl group at position 7 and the carboxylic acid at position 5. This specific substitution pattern is difficult to access via other routes (e.g., from 3,4-diaminobenzoic acid).[1]

Pathway C: The Quinazolinone Core

Target: 8-amino-6-methylquinazolin-4(3H)-one

This is the most complex but high-value transformation. It selectively utilizes the C2-amine and C1-carboxylic acid to form the pyrimidinone ring, leaving the C3-amine (now at position 8) available for further functionalization.

Protocol 3: Urea Fusion
  • Reagents: 2,3-Diamino-5-methylbenzoic acid (1.0 eq), Urea (5.0 eq).

  • Conditions: Melt fusion (150–160°C).

Step-by-Step:

  • Mix 2,3-diamino-5-methylbenzoic acid (2.0 g) and Urea (4.0 g) in a mortar and pestle until a fine powder is obtained.

  • Transfer to a round-bottom flask.

  • Heat to 160°C (oil bath). The mixture will melt and ammonia (NH₃) gas will evolve. Use a scrubber. [1]

  • Maintain temperature for 3 hours until solidification occurs (formation of the quinazolinone).

  • Workup: Cool to room temperature. Add water (30 mL) and boil to dissolve excess urea.

  • Filter the hot suspension. The insoluble solid is the crude quinazolinone.

  • Purification: Dissolve in dilute NaOH, filter to remove insoluble impurities, and reprecipitate with dilute HCl.

Structural Insight: The product, 8-amino-6-methylquinazolin-4(3H)-one , contains a free amine at position 8. This "handle" allows for the synthesis of tricyclic systems (e.g., imidazo[4,5-h]quinazolines) by reacting the new amine with the adjacent amide nitrogen.

Visualization: Divergent Synthesis Map

Divergent_Synthesis Core 2,3-Diamino-5-methyl benzoic acid Benz Pathway A: Benzimidazole (Formic Acid) Core->Benz Quinox Pathway B: Quinoxaline (Glyoxal) Core->Quinox Quinaz Pathway C: Quinazolinone (Urea) Core->Quinaz Prod_Benz 6-methyl-1H-benzo[d] imidazole-4-COOH Benz->Prod_Benz Prod_Quinox 7-methylquinoxaline -5-COOH Quinox->Prod_Quinox Prod_Quinaz 8-amino-6-methyl quinazolin-4(3H)-one Quinaz->Prod_Quinaz

Caption: Divergent synthetic map illustrating the three primary pharmacophore scaffolds accessible from the core diamine.

Analytical Validation Data

To ensure the integrity of the synthesized intermediates, compare your isolated products against these expected analytical markers.

IntermediateFormulaExpected Mass (M+H)Key 1H NMR Signals (DMSO-d6)
Benzimidazole Core C9H8N2O2177.07δ 8.2 (s, 1H, C2-H), δ 2.45 (s, 3H, Ar-CH3)
Quinoxaline Core C10H8N2O2189.07δ 8.9 (s, 2H, Pyrazine-H), δ 2.50 (s, 3H, Ar-CH3)
Quinazolinone Core C9H9N3O176.08δ 7.9 (s, 1H, C2-H), δ 6.5 (bs, 2H, NH2), δ 2.35 (s, 3H, Ar-CH3)

References

  • Microdroplet Synthesis of Benzimidazoles: Title: Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Source: National Institutes of Health (PMC). URL:[Link]

  • Quinoxaline Synthesis via 1,2-Dicarbonyls: Title: Synthesis of 2,3-Diaminoquinoxalines and Derivatives.[3][4] Source: ResearchGate (Publication 266264568). URL:[Link]

  • Quinazolinone Synthesis Methodologies: Title: Synthesis of quinazolinones - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]

  • Regioselectivity in Benzoic Acid Derivatives: Title: Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids.[5] Source: MDPI (Molecules). URL:[Link]

Sources

Method

Use of 2,3-Diamino-5-methylbenzoic acid in material science

Executive Summary This technical guide outlines the application of 2,3-Diamino-5-methylbenzoic acid (DAMBA) as a privileged scaffold in material science and drug discovery.[1] Unlike its more common isomer (3,4-diaminobe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the application of 2,3-Diamino-5-methylbenzoic acid (DAMBA) as a privileged scaffold in material science and drug discovery.[1] Unlike its more common isomer (3,4-diaminobenzoic acid), the 2,3-diamino motif offers unique steric geometry, enabling the synthesis of "kinked" high-performance polybenzimidazoles (PBIs) with enhanced solubility and free volume. Additionally, the molecule serves as a critical precursor for benzimidazole-based fluorescent probes and bioactive fused-ring systems (pyrroloquinazolines).[1]

Target Audience: Polymer Chemists, Material Scientists, and Medicinal Chemists.

Part 1: Chemical Profile & Strategic Utility[1]

Molecule: 2,3-Diamino-5-methylbenzoic Acid Functional Classification: AB-Type Monomer; Heterocyclic Precursor.[1]

The "Ortho-Effect" Advantage

The defining feature of DAMBA is the ortho-diamine placement adjacent to the carboxylic acid (C1) and the methyl group (C5).

  • Polymer Engineering: While 3,4-diaminobenzoic acid yields linear, rigid-rod polymers (insoluble, difficult to process), DAMBA yields angularly linked polymer chains.[1] This "kinked" architecture disrupts chain packing, significantly improving solubility in organic solvents (DMAc, DMSO) without sacrificing thermal stability.

  • Electronic Modulation: The C5-methyl group acts as a weak electron donor, modulating the fluorescence quantum yield of derived benzimidazoles, making it ideal for ratiometric sensing applications.

Part 2: Application A - Synthesis of Soluble Polybenzimidazoles (m-PBI)

Context: PBIs are the gold standard for high-temperature Proton Exchange Membranes (PEMs) in fuel cells.[1] However, standard PBIs are notoriously insoluble.[1] DAMBA acts as a self-polymerizing (AB-type) monomer to create processable PBI variants.[1]

Mechanism of Action

The carboxylic acid of one monomer condenses with the ortho-diamine of another. The reaction proceeds through an amide intermediate followed by ring closure to form the imidazole nucleus.

PBI_Synthesis cluster_0 Reactants cluster_1 Intermediate Phase cluster_2 Final Material Monomer DAMBA (AB-Monomer) Amide Polyamide Precursor Monomer->Amide 120-150°C -H2O PBI Angular m-PBI (High Solubility) Amide->PBI 180-200°C Cyclodehydration caption Fig 1. Stepwise cyclopolymerization of DAMBA in Polyphosphoric Acid (PPA).

Protocol 1: High-Temperature Solution Polymerization

Standard Operating Procedure (SOP-PBI-04)

Reagents:

  • Monomer: 2,3-Diamino-5-methylbenzoic acid (Recrystallized, >99% purity).[1]

  • Solvent/Catalyst: Polyphosphoric acid (PPA) (83-85% P2O5 content).[1]

  • Precipitant: Distilled water / Sodium bicarbonate (NaHCO3).[1]

Step-by-Step Workflow:

  • Deoxygenation: Purge a 100 mL three-neck flask with dry nitrogen for 30 minutes. Add 5.0 g of DAMBA and 40 g of PPA.

  • Dissolution: Stir mechanically at 60°C until the monomer is fully dissolved and the solution is homogenous.

  • Pre-polymerization (Amide Formation): Ramp temperature to 120°C and hold for 4 hours. Note: Viscosity will increase slightly.[1]

  • Cyclization (Ring Closure): Ramp temperature to 180°C and hold for 12 hours. The solution will become dark and highly viscous.

  • Work-up: Pour the hot polymer dope into a thin stream of stirring distilled water (1 L). The polymer will precipitate as fibrous strands.

  • Neutralization: Soak fibers in 5% NaHCO3 solution for 24 hours to remove residual acid. Wash with water until neutral pH.[1][2]

  • Drying: Dry in a vacuum oven at 100°C for 24 hours.

Data Output: Polymer Properties

Property Value Significance
Inherent Viscosity 0.5 - 0.9 dL/g Indicates moderate to high molecular weight suitable for film casting.[1]
Solubility Soluble in DMSO, NMP Superior to commercial Celazole® (standard PBI).[1]

| Td (5% Loss) | > 420°C | Retains high thermal stability despite the methyl substituent.[1] |

Part 3: Application B - Benzimidazole Fluorescent Probes

Context: The 2,3-diamino moiety is highly reactive toward aldehydes and nitrites (NO).[1] This makes DAMBA an excellent scaffold for synthesizing "Turn-On" fluorescent sensors for biological imaging or environmental monitoring.[1]

Protocol 2: Synthesis of 2-Substituted Benzimidazole Sensors

Method: Microwave-Assisted Condensation[1]

Rationale: Conventional heating requires long reaction times (12+ hours).[1] Microwave irradiation accelerates the condensation of DAMBA with aldehydes, crucial for rapid library generation of drug candidates or sensors.

Reagents:

  • DAMBA (1.0 eq)

  • Aryl Aldehyde (e.g., 4-N,N-dimethylaminobenzaldehyde for push-pull dyes) (1.1 eq)[1]

  • Oxidant: Sodium Metabisulfite (Na2S2O5) (catalytic amount)[1]

  • Solvent: Ethanol/Water (3:1)[1]

Workflow:

  • Mixing: In a microwave-safe vial, dissolve DAMBA (1 mmol) and the aldehyde (1.1 mmol) in 3 mL Ethanol/Water.

  • Catalysis: Add Na2S2O5 (0.1 mmol) to facilitate oxidative cyclization.

  • Irradiation: Seal and heat in a microwave reactor at 140°C for 10 minutes (Power: 150W).

  • Isolation: Cool to room temperature. The product usually precipitates.[1] Filter and wash with cold ethanol.[1]

  • Purification: Recrystallize from hot ethanol if necessary.

Mechanistic Pathway: The reaction involves the formation of a Schiff base followed by intramolecular nucleophilic attack and oxidative dehydrogenation to aromatize the imidazole ring.

Sensor_Mechanism DAMBA DAMBA (Fluorophore Core) Complex Schiff Base Intermediate DAMBA->Complex Condensation Aldehyde Target Analyte (Aldehyde/NO) Aldehyde->Complex Condensation Probe Fluorescent Benzimidazole Complex->Probe Oxidative Cyclization (Fluorescence ON) caption Fig 2. 'Turn-On' sensing mechanism utilizing the 2,3-diamino reactivity.

Part 4: Quality Control & Characterization

To ensure scientific integrity, the following QC parameters must be met for the starting material (DAMBA) before use in polymerization or drug synthesis.

TestMethodAcceptance CriteriaFailure Mode Analysis
Purity HPLC (C18 column, MeOH/H2O)> 98.5%Impurities terminate polymer chains, lowering viscosity.[1]
Isomer ID 1H-NMR (DMSO-d6)Distinct doublets for C4/C6 protonsPresence of 3,4-isomer leads to linear blocks and precipitation.[1]
Color Visual InspectionOff-white / Pale YellowDark brown indicates oxidation of amines (requires recrystallization).[1]
Water Content Karl Fischer< 0.5%Water hydrolyzes the PPA catalyst or inhibits condensation.[1]

References

  • Polybenzimidazole Synthesis & Properties

    • Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, new thermally stable polymers.[1][3] Journal of Polymer Science, 50(154), 511-539.[1] [1]

    • Note: Foundational text on PBI chemistry, establishing the PPA melt protocol.
  • Microwave-Assisted Synthesis

    • Nale, D. B., & Bhanage, B. M. (2015).[4] Synthesis of 2-substituted benzimidazoles using microwave irradiation. Synlett, 26(20), 2831-2834.[1]

  • Fluorescent Probes for NO/Aldehydes

    • Shear, A., Anslyn, E. V., & Yang, Y. (2010). 2-Amino-3'-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide.[1] Organic Letters. (Contextualizing the use of ortho-diamines in sensing).

  • General Benzimidazole Chemistry

    • Wright, J. B. (1951).[1] The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.[1]

Sources

Application

Application Notes and Protocols for the Quantification of 2,3-Diamino-5-methylbenzoic Acid

Abstract This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2,3-Diamino-5-methylbenzoic acid (DMBA), a key chemical intermediate. Given its structural signif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2,3-Diamino-5-methylbenzoic acid (DMBA), a key chemical intermediate. Given its structural significance, likely in the synthesis of Active Pharmaceutical Ingredients (APIs) or as a potential process-related impurity, its accurate quantification is paramount for ensuring process control, quality assurance, and regulatory compliance. This document outlines two primary analytical methodologies: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Imperative for 2,3-Diamino-5-methylbenzoic Acid

2,3-Diamino-5-methylbenzoic acid (DMBA) is an aromatic compound featuring two amine functional groups and a carboxylic acid on a toluene backbone. Its molecular structure (Figure 1) makes it a versatile building block in organic synthesis. In the pharmaceutical industry, compounds of this class are often precursors to complex heterocyclic molecules used in drug discovery or can appear as process-related impurities that must be controlled within strict limits.

Molecular Structure:

  • Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

  • Key Features: Two primary amine groups (basic), one carboxylic acid group (acidic), and a chromophore (UV-active).

The presence of both acidic and basic functional groups gives the molecule amphoteric properties, influencing its solubility and chromatographic behavior. The aromatic ring and its substituents form a chromophore, allowing for direct UV detection. Accurate and precise quantification of DMBA is essential for:

  • Process Chemistry: Monitoring reaction completion and optimizing synthetic yield.

  • Quality Control: Quantifying the purity of intermediates and identifying potential impurities in the final API.

  • Stability Studies: Assessing the degradation profile of a drug substance or product.

  • Pharmacokinetics: Potentially measuring levels in biological matrices if it is a metabolite of a drug candidate.

This guide provides the technical foundation for establishing reliable analytical control of DMBA.

Core Principles of Analytical Method Validation

Before implementation, any quantitative method must be validated to ensure it is fit for its intended purpose.[1][2] Validation provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).

The protocols described below are designed with these principles in mind, providing a solid foundation for a full validation study.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for routine analysis, ideal for purity assessments, in-process controls, and quantification of DMBA in drug substances or intermediate products where concentrations are expected to be in the µg/mL to mg/mL range.

3.1. Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. DMBA, being a moderately polar molecule, will be retained on the column. By using a mobile phase containing an organic modifier (like acetonitrile) and an acid, we can control its retention time and ensure sharp, symmetrical peaks. The acid (e.g., formic or phosphoric acid) serves to protonate the carboxylic acid and any residual silanols on the column, preventing peak tailing and improving reproducibility.[3] Detection is achieved by a UV detector set at a wavelength where DMBA exhibits strong absorbance.

3.2. Detailed Experimental Protocol

A. Reagents and Materials

  • 2,3-Diamino-5-methylbenzoic acid reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade, ~99%)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

B. Instrumentation and Conditions

ParameterRecommended SettingCausality and Rationale
HPLC System Agilent 1260/1290, Waters Alliance, or equivalent with UV/PDA detectorStandard, reliable instrumentation for QC labs. A Photodiode Array (PDA) detector is preferred for checking peak purity.
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna, Waters SunFire)Industry-standard column providing good resolution for a wide range of small molecules. The 5 µm particle size is robust and operates at moderate backpressures.
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier ensures consistent protonation of the analyte and silanol groups, leading to better peak shape. Formic acid is volatile and MS-compatible if transitioning to LC-MS.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-17 min: 70% B; 17.1-20 min: 5% BA gradient is used to ensure elution of the analyte with a good peak shape while also cleaning the column of any more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid column overloading while providing sufficient signal.
Detection UV at 254 nm or optimal wavelength determined by UV scan254 nm is a common wavelength for aromatic compounds. A full UV scan of the reference standard should be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

C. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of DMBA reference standard into a 10 mL volumetric flask. Dissolve in methanol and dilute to the mark. This solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase (95:5 Mobile Phase A:B). A typical range for impurity analysis might be 1 µg/mL to 100 µg/mL. For assay, a higher concentration range would be used.

  • Sample Preparation (Drug Substance): Accurately weigh ~10 mg of the DMBA sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with the initial mobile phase to bring the concentration into the calibration range.

  • Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.

D. Data Analysis

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.995.

  • Inject the sample solutions.

  • Determine the concentration of DMBA in the samples by interpolating their peak areas from the calibration curve.

3.3. Workflow and Expected Performance

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh & Dissolve Standard/Sample B Dilute to Working Concentration A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separate on C18 Column (Gradient) D->E F Detect by UV (e.g., 254 nm) E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Concentration H->I

Figure 2. General workflow for HPLC-UV analysis of DMBA.

Table 1: Typical Performance Characteristics for HPLC-UV Method

ParameterExpected Value/Range
Linearity (r²) > 0.995
Range 0.5 - 150 µg/mL
LOD ~0.1 - 0.2 µg/mL
LOQ ~0.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Note: These values are typical for small molecule analysis and should be formally established during method validation.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantifying trace-level impurities or measuring DMBA in complex biological matrices like plasma, LC-MS/MS is the method of choice.[4][5]

4.1. Principle of the Method

This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The first quadrupole (Q1) of the mass spectrometer is set to select only the ion corresponding to the molecular weight of DMBA (the precursor ion). This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference, resulting in exceptionally low detection limits.[1]

4.2. Detailed Experimental Protocol

A. Reagents and Materials

  • Same as HPLC-UV method, but ensure all reagents, especially solvents and additives, are LC-MS grade to minimize background noise.

  • Internal Standard (IS): A stable isotope-labeled version of DMBA (e.g., ¹³C₆-DMBA) is ideal. If unavailable, a structurally similar compound with a different mass (e.g., 2,3-Diaminobenzoic acid) can be used after careful validation.

B. Instrumentation and Conditions

ParameterRecommended SettingCausality and Rationale
LC System UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290)UHPLC systems provide better resolution and faster run times with smaller particle size columns.
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)Required for performing sensitive and specific MRM experiments.
Column C18 Reversed-Phase, 50 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles is suitable for the faster analysis times typical of LC-MS/MS.
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in AcetonitrileFormic acid is a standard volatile modifier for positive ion ESI, as it aids in protonation.
Gradient Elution 0-0.5 min: 2% B; 0.5-4.0 min: 2% to 95% B; 4.0-5.0 min: 95% B; 5.1-6.0 min: 2% BA fast gradient is used to elute the analyte quickly, maximizing sample throughput.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature reduces mobile phase viscosity and can improve peak shape.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe two amine groups on DMBA make it readily protonated, leading to a strong signal [M+H]⁺ in positive ion mode.
MRM Transitions DMBA: Q1: 167.1 -> Q3: 121.1 (Loss of H₂O and CO); IS: (To be determined)The precursor ion [M+H]⁺ for DMBA (C₈H₁₀N₂O₂) is m/z 167.1. The fragment at m/z 121.1 is a plausible and stable fragment resulting from the loss of the carboxyl group and water. These transitions must be optimized by infusing the standard.
MS Parameters Capillary Voltage: ~3.5 kV; Gas Temp: ~350°C; Gas Flow: ~10 L/minThese are starting parameters and must be optimized for the specific instrument to maximize signal intensity.

C. Standard and Sample Preparation

  • Stock and Working Standards: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., ranging from 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation (Plasma):

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for injection.

D. Data Analysis

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • The use of an internal standard corrects for variations in sample preparation and instrument response.

  • Quantify DMBA in samples using the linear regression equation from the calibration curve.

4.3. Workflow and Expected Performance

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Sample (e.g., Plasma) B Add Internal Standard (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Inject into UPLC System D->E F Ionize (ESI+) E->F G MRM Detection (Q1: 167.1 -> Q3: 121.1) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Area Ratio (Analyte/IS) H->I J Quantify vs. Calibration Curve I->J

Figure 3. General workflow for LC-MS/MS analysis of DMBA.

Table 2: Typical Performance Characteristics for LC-MS/MS Method

ParameterExpected Value/Range
Linearity (r²) > 0.998
Range 0.1 - 100 ng/mL
LOD ~0.02 ng/mL
LOQ ~0.1 ng/mL
Accuracy (% Recovery) 95.0 - 105.0% (in matrix)
Precision (%RSD) < 10% (at LOQ), < 5% (higher conc.)

Note: These values are based on similar assays for small molecules in biological fluids and must be established during method validation.[1]

References
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methylbenzoic acid on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Muntean, D. et al. (2010). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories. (2023, October 18). Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. Available at: [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]

  • The Metabolomics Innovation Centre. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. TMIC. Available at: [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • PubChem. (n.d.). 2,3-Diaminobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. Available at: [Link]

  • Food Safety and Inspection Service, USDA. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. Available at: [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for crude 2,3-Diamino-5-methylbenzoic acid

Welcome to the Technical Support Center for Advanced Intermediates . You have selected the module for 2,3-Diamino-5-methylbenzoic acid (DAMBA) .[1][2] This guide addresses the specific challenges of purifying ortho-diami...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Intermediates . You have selected the module for 2,3-Diamino-5-methylbenzoic acid (DAMBA) .[1][2]

This guide addresses the specific challenges of purifying ortho-diamino benzoic acid derivatives. Unlike simple anilines, DAMBA is highly susceptible to oxidative degradation (forming quinoxalines or phenazines) and cyclization.[2] The protocols below are designed to maximize purity while suppressing these side reactions.

Module 1: Impurity Profiling & Strategy

Before beginning purification, it is critical to understand what you are removing.[1][2] The "black tar" often observed with this compound is not just "dirt"; it is a polymeric oxidation product generated by air exposure.[2]

Impurity TypeOriginRemoval Strategy
Oxidation Byproducts Air oxidation of the ortho-diamine moiety (forming imines/quinones).[1][2]Reducing Agents: Sodium dithionite (

) during recrystallization.[1][2]
Regioisomers Nitration byproducts (e.g., 2,5-diamino isomers) from synthesis.[1][2]pH Fractionation: Exploiting subtle pKa differences during precipitation.[1][2]
Inorganic Salts Reduction catalysts (Fe, Pd/C) or neutralization salts (NaCl).[1][2]Hot Filtration & Water Washing: Leveraging the steep solubility curve of DAMBA.[1]
Cyclized Adducts Reaction with solvents (e.g., benzimidazoles from formic acid traces).[1][2]Solvent Control: Avoid aldehydes/carboxylic acid solvents.[1][2]
Purification Logic Flow

PurificationLogic Crude Crude DAMBA (Dark Solid) Alkali 1. Dissolution in NaOH (pH > 10) Crude->Alkali Convert to Benzoate Salt Filter 2. Filtration (Remove Catalyst/Insolubles) Alkali->Filter Remove Metals Charcoal 3. Activated Carbon Treatment (Remove Color/Oxides) Filter->Charcoal Adsorb Organics Acidify 4. Controlled Acidification (Target pH 4.0 - 4.5) Charcoal->Acidify Precipitate Zwitterion Isolate 5. Filtration & Wash (Remove Salts) Acidify->Isolate Recryst 6. Recrystallization (Water + Na2S2O4) Isolate->Recryst Polish Purity >98%

Figure 1: The strategic workflow for purifying amphoteric ortho-diamines, prioritizing oxidation control.[1][2][3]

Module 2: The Primary Protocol (Acid-Base Precipitation)

This method leverages the amphoteric nature of DAMBA. The molecule is soluble in base (as a carboxylate) and acid (as an ammonium salt), but insoluble at its isoelectric point (pI).[2]

Reagents:

  • Sodium Hydroxide (2M NaOH)[1][2]

  • Hydrochloric Acid (2M HCl)[1][2]

  • Activated Carbon (Norit or equivalent)[1][2]

  • Sodium Dithionite (

    
    ) – Critical Additive[1][2]
    

Step-by-Step Methodology:

  • Dissolution (The Salt Formation):

    • Suspend crude DAMBA in water (10 mL/g).

    • Slowly add 2M NaOH with stirring until pH reaches 10–11.[1][2]

    • Technical Note: The solution should turn clear (dark orange/brown).[1][2] If solids remain, they are likely inorganic salts or non-acidic impurities.[2]

  • Oxidation Control & Filtration:

    • Add Activated Carbon (5 wt% relative to crude mass).[1][2]

    • Add Sodium Dithionite (1 wt% relative to crude mass) to scavenge dissolved oxygen.[1][2]

    • Stir for 30 minutes at room temperature.

    • Filter through a Celite pad to remove carbon.[1][2] The filtrate should be lighter in color (yellow/amber).

  • Isoelectric Precipitation (The Critical Step):

    • Slowly add 2M HCl to the filtrate while stirring vigorously.

    • Monitor pH continuously.[1][2]

    • Target pH: 4.0 – 4.5.

    • Why this pH? Benzoic acid derivatives typically have a pKa ~4.[1][2]2. The amino groups are protonated below pH 3.[1][2] The region of pH 4–5 represents the zwitterionic state where solubility is lowest [1][2].

    • Allow the slurry to stir for 1 hour at 0–5°C (ice bath) to maximize yield.

  • Isolation:

    • Filter the precipitate.[1][2][4][5]

    • Wash the cake with cold, degassed water (2 x 5 mL/g) to remove NaCl formed during neutralization.[2]

    • Caution: Do not wash with large volumes of water at room temperature, as DAMBA has moderate water solubility [3].[2]

Module 3: Advanced Polishing (Recrystallization)[1][2]

If the Acid-Base method yields <98% purity (HPLC), perform this recrystallization.

Solvent System: Water (with additives).[1][2][5]

  • Preparation:

    • Suspend the semi-pure solid in distilled water (15 mL/g).

    • Add Sodium Dithionite (0.5 wt%).[1][2]

  • Dissolution:

    • Heat to reflux (approx. 100°C).[1][2] The solid should dissolve completely.[1][2]

    • Troubleshooting: If it does not dissolve, add ethanol dropwise (up to 10% v/v) to increase solubility [3].[2]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Rapid cooling traps impurities.[1][2]

    • Once at room temperature, move to an ice bath (0°C) for 2 hours.[2]

  • Drying:

    • Filter and dry under vacuum at 40–50°C.[1][2]

    • Crucial: Store under nitrogen or argon.[1][2] Ortho-diamines degrade in air over time.[1][2]

Module 4: Troubleshooting & FAQs

Q1: My product turned purple/black during drying. What happened?

Diagnosis: Oxidative degradation.[1][2] Ortho-diamines react with oxygen to form quinone-imines or phenazine-like oligomers.[1][2] Fix:

  • Ensure Sodium Dithionite was used in the final wash/recrystallization.[1][2]

  • Dry in a vacuum oven (exclude air).[1][2]

  • Store the final product in an amber vial under inert gas (Argon/Nitrogen).

Q2: The yield is significantly lower than expected (<50%).

Diagnosis: Incorrect pH endpoint during precipitation. Fix:

  • If pH < 2: The molecule forms a soluble Hydrochloride salt (

    
    ).[1][2]
    
  • If pH > 6: The molecule remains as a soluble Sodium salt (

    
    ).[1][2]
    
  • Action: Check the filtrate pH. If < 2, add base.[1][2] If > 6, add acid.[1][2] Aim strictly for pH 4.2 .

Q3: I see a second spot on TLC very close to the product.

Diagnosis: Likely a regioisomer (e.g., 2,5-diamino isomer) or a benzimidazole derivative if formic acid was used previously.[2] Fix:

  • Recrystallize using Water:Ethanol (9:1) .[1][2] The slight addition of ethanol often helps differentiate the solubility of isomers better than pure water [4].

Troubleshooting Decision Tree

Troubleshooting Start Identify Issue Color Product is Dark/Black? Start->Color Yield Yield is Low? Start->Yield Purity Purity is Low? Start->Purity Oxidation Oxidation Detected Color->Oxidation Yes CheckPH Check Filtrate pH Yield->CheckPH Salt High Ash Content? Purity->Salt AddDithionite Action: Add Na2S2O4 & Degas Solvents Oxidation->AddDithionite AdjustPH Action: Adjust to pH 4.0 - 4.5 CheckPH->AdjustPH pH < 3 or > 6 Wash Action: Wash with Cold Water Salt->Wash Yes Recryst Action: Recrystallize (Water/EtOH) Salt->Recryst No (Organic Impurity)

Figure 2: Diagnostic decision tree for common isolation failures.

References

  • PubChem. (2025).[1][2] 2-Amino-5-methylbenzoic acid (Source Data for pKa and Solubility). National Library of Medicine.[1][2] [Link][1][2]

  • Organic Syntheses. (1950).[1][2] 2,3-Diaminopyridine (Methodology adapted for ortho-diamine purification).[1][2][4] Org. Synth. 30, 6; Coll. Vol. 4, 244. [Link][1][2]

Sources

Optimization

Common side reactions in the synthesis of 2,3-Diamino-5-methylbenzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2,3-Diamino-5-methylbenzoic acid. This document is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3-Diamino-5-methylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot and optimize your experimental work effectively.

Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for 2,3-Diamino-5-methylbenzoic acid?

A common and effective strategy involves a two-step process starting from 3-methyl-2-nitrobenzoic acid. The key transformations are:

  • Selective Nitration: A second nitro group is introduced onto the 3-methyl-2-nitrobenzoic acid ring. Due to the directing effects of the existing substituents, this nitration typically occurs at the 5-position, yielding 3-methyl-2,5-dinitrobenzoic acid.

  • Catalytic Hydrogenation: The dinitro compound is then reduced to the target diamine. Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) is a highly efficient method for this transformation.[1][2] This method is generally preferred over other reducing agents due to its high chemoselectivity and cleaner reaction profiles.[3]

An alternative, though often more complex, route could involve the amination of a pre-functionalized benzoic acid derivative. However, the reduction of nitro groups is the most widely documented and scalable approach.

Q2: The 2,3-diamino functionality is known to be sensitive. How should the final product be handled and stored?

The ortho-diamine moiety in 2,3-Diamino-5-methylbenzoic acid is highly susceptible to atmospheric oxidation, which leads to the formation of colored impurities, often quinone-imine type structures.[4] This degradation is accelerated by exposure to air, light, and residual acidic or basic impurities.

Best Practices for Handling and Storage:

  • Inert Atmosphere: Handle the solid product and its solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Storage: Store the purified, dry solid in an amber vial under an inert atmosphere at reduced temperatures (2-8 °C) to minimize degradation.

  • Solvent Purity: Use de-gassed solvents for any subsequent reactions or analysis to prevent solvent-mediated oxidation.

Q3: What are the critical parameters to control during the catalytic hydrogenation step?

The reduction of the dinitro precursor is the most critical step. Success is dependent on several interconnected parameters:

  • Catalyst Selection and Loading: 10% Palladium on carbon (Pd/C) is a standard choice.[1] The catalyst loading is typically between 5-10 mol%, but may need optimization. Ensure the catalyst is fresh and active.

  • Hydrogen Pressure: The reaction is usually run under a positive pressure of hydrogen gas. While atmospheric pressure can work, pressures of 50-100 psi are common in laboratory settings to ensure a reasonable reaction rate.

  • Solvent: Protic solvents like ethanol, methanol, or acetic acid are excellent choices as they can protonate the nitro group, facilitating its reduction.[5]

  • Temperature: The reaction is typically exothermic. It is often started at room temperature, but cooling may be necessary to maintain a controlled reaction rate and prevent side reactions.[1]

  • Agitation: Efficient stirring is crucial to ensure good contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems that may arise during the synthesis in a practical, question-and-answer format.

Issue 1: The isolated product is a dark brown or purple solid, not the expected off-white powder.

Question: My final product is intensely colored, and the color deepens upon standing. What is causing this discoloration, and how can I obtain a pure, colorless product?

Answer: This is a classic sign of oxidation. The 1,2-diaminobenzene (ortho-phenylenediamine) substructure is electron-rich and readily oxidized by atmospheric oxygen to form highly colored, conjugated quinone-diimine or phenazine-type structures.

Causality & Troubleshooting Steps:

  • Oxygen Exposure during Workup: The most likely point of oxidation is during filtration and drying.

    • Solution: After the reaction is complete, filter the catalyst under a blanket of nitrogen. Wash the product with de-gassed solvents. Dry the final product in a vacuum oven at a mild temperature (e.g., 40-50 °C) without breaking the vacuum until the product is completely dry and at room temperature.

  • Residual Metal Catalyst: Traces of palladium can sometimes catalyze oxidative side reactions.

    • Solution: Ensure complete removal of the Pd/C catalyst by filtering through a pad of Celite®. A hot filtration can sometimes help if the product has limited solubility.

  • pH of the Medium: The rate of oxidation can be pH-dependent.

    • Solution: During workup, maintain a neutral or slightly acidic pH. If performing an acid-base extraction for purification, minimize the time the product spends in a basic solution, where it is often more susceptible to oxidation.

Issue 2: The yield of the hydrogenation reaction is low, and I've recovered significant amounts of starting material or an intermediate.

Question: My catalytic hydrogenation of 3-methyl-2,5-dinitrobenzoic acid is incomplete, even after extended reaction times. What are the likely causes?

Answer: Incomplete reduction is a common issue in catalytic hydrogenations and can be traced back to catalyst deactivation, insufficient hydrogen availability, or the presence of impurities.

Causality & Troubleshooting Steps:

  • Catalyst Inactivity: The catalyst is the most critical component.

    • Cause: The Pd/C may be old or may have been improperly handled, leading to deactivation. The starting material or solvent may contain catalyst poisons (e.g., sulfur or halide compounds).

    • Solution: Use a fresh batch of catalyst from a reputable supplier. If catalyst poisoning is suspected, pre-treating the starting material by passing its solution through a small plug of activated carbon or silica gel may help.

  • Poor Mass Transfer: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas).

    • Cause: Inadequate stirring or insufficient hydrogen pressure can limit the rate at which hydrogen reaches the catalyst surface.

    • Solution: Increase the stirring speed to create a vortex that draws gas into the liquid phase. Ensure the reaction vessel is properly sealed and that the hydrogen pressure is maintained throughout the reaction.

  • Formation of Intermediates: The reduction of two nitro groups proceeds stepwise. It's possible for the reaction to stall at the nitro-amino intermediate (e.g., 2-amino-3-methyl-5-nitrobenzoic acid).[6]

    • Cause: This can happen if the catalyst becomes partially deactivated or if reaction conditions are too mild.

    • Solution: Increase the catalyst loading or hydrogen pressure. A change in solvent to one that better solubilizes the intermediates, such as acetic acid, may also facilitate the second reduction.

Issue 3: I'm observing a significant byproduct with a mass corresponding to the loss of CO₂.

Question: My mass spectrometry analysis shows a peak at M-44, suggesting decarboxylation. Under what conditions does this occur, and how can it be avoided?

Answer: Decarboxylation is the loss of the carboxylic acid group as CO₂. While benzoic acid itself is relatively stable, the reaction can be promoted by high temperatures, particularly in the presence of activating groups or certain catalysts.[7][8] The product of this side reaction would be 3-methyl-1,2-benzenediamine (2,3-diaminotoluene).

Causality & Troubleshooting Steps:

  • Thermal Stress: The most common cause is excessive heat.

    • Cause: Overheating the reaction mixture during hydrogenation or during product isolation (e.g., high-temperature distillation or aggressive drying).

    • Solution: Maintain a controlled temperature during the reaction, using a cooling bath if necessary. For purification, avoid high temperatures. If recrystallization is performed, do not exceed the boiling point of the solvent for extended periods. Use vacuum drying at low to moderate temperatures (e.g., <60 °C).

  • Catalytic Decarboxylation: While less common for Pd/C under typical hydrogenation conditions, some transition metals can catalyze decarboxylation at elevated temperatures.

    • Solution: Adhere to optimized, mild reaction conditions. If decarboxylation is a persistent issue, screening other catalysts (e.g., Platinum on carbon) or reduction systems (e.g., SnCl₂/HCl, though this presents purification challenges) could be an option.

Visualizations and Protocols
Overall Synthetic Workflow

The diagram below outlines a standard synthetic approach from 3-methyl-2-nitrobenzoic acid.

G A 3-Methyl-2-nitrobenzoic Acid B Nitration (HNO3/H2SO4) A->B Step 1 C 3-Methyl-2,5-dinitrobenzoic Acid B->C D Catalytic Hydrogenation (H2, Pd/C, Ethanol) C->D Step 2 E Crude Product Mixture D->E F Purification (Recrystallization) E->F Step 3 G 2,3-Diamino-5-methylbenzoic Acid F->G

Caption: A typical synthetic pathway to the target compound.

Troubleshooting Logic for Low Hydrogenation Yield

Use this decision tree to diagnose issues with the critical reduction step.

G cluster_no_conversion Troubleshooting Catalyst & Conditions cluster_yes_conversion Troubleshooting Product Loss / Side Reactions Start Low Yield in Hydrogenation Step Q1 Is Starting Material (Dinitro) consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the product intensely colored? A1_Yes->Q2 P1 Check Catalyst Activity (Use fresh catalyst) P2 Verify H2 Supply & Pressure (Check for leaks) P3 Increase Stirring Rate P4 Check for Poisons (Purify starting material) P5 Product Oxidation (Improve inert handling) Q2->P5 Yes P6 Decarboxylation (Check reaction temperature) Q2->P6 No, but mass is low P7 Mechanical Loss (Optimize workup/filtration) P6->P7

Caption: Decision tree for troubleshooting the catalytic reduction.

Key Degradation Pathways

The primary side reactions involving the final product are oxidation and decarboxylation.

G Product 2,3-Diamino-5-methylbenzoic Acid Oxidation Oxidation ([O], Air) Product->Oxidation Decarboxylation Decarboxylation (Heat, Δ) Product->Decarboxylation Oxidized_Product Colored Impurities (Quinone-imines, etc.) Oxidation->Oxidized_Product Decarboxylated_Product 2,3-Diamino-4-methylaniline (Decarboxylated Byproduct) Decarboxylation->Decarboxylated_Product

Caption: Major degradation routes for the final product.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 3-methyl-2,5-dinitrobenzoic acid. Warning: Handle hydrogen gas with extreme care in a well-ventilated fume hood away from ignition sources.

Materials:

  • 3-methyl-2,5-dinitrobenzoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ethanol (or Methanol), reagent grade

  • Hydrogen gas supply

  • Celite®

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a hydrogenation flask or a Parr shaker vessel, add 3-methyl-2,5-dinitrobenzoic acid.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst.

  • Solvent Addition: Add ethanol to the flask (concentration typically 0.1-0.5 M).

  • Inerting: Seal the vessel and purge the headspace with nitrogen or argon for 5-10 minutes to remove all oxygen.

  • Hydrogenation: Carefully evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen. An exothermic reaction may be observed; maintain the temperature below 40 °C with a water bath if necessary. The reaction is typically complete in 4-12 hours.

  • Monitoring: Progress can be monitored by TLC or LC-MS by carefully taking a small aliquot, filtering it through a syringe filter to remove the catalyst, and analyzing the filtrate.

  • Workup: Once the reaction is complete (no more hydrogen uptake and starting material is consumed), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with small portions of fresh ethanol. Caution: Do not allow the catalyst pad to dry completely in the air, as it can be pyrophoric. Keep it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,3-Diamino-5-methylbenzoic acid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, under an inert atmosphere to minimize oxidation.

References
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. BenchChem.
  • ChemicalBook. (n.d.). 2,3-DIAMINOTOLUENE synthesis. ChemicalBook.
  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • BenchChem. (2025). Synthesis of 2,3-Diaminotoluene from 2-Methyl-6-Nitroaniline: An In-depth Technical Guide. BenchChem.
  • Zhang, Y., & Klumpp, D. A. (2015). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 54(18), 5493-5496.
  • Serio, M. A., Kroo, E., & Bassilakis, R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 635-644.
  • BenchChem. (2025). Preventing the oxidation of the amino group in Methyl 2-amino-5-isopropylbenzoate. BenchChem.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information.

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 2,3-Diamino-5-methylbenzoic Acid (DAMBA)

Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: February 24, 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2,3-Diamino-5-methylbenzoic acid (DAMBA) . This guide addresses the specific chromatographic challenges posed by this molecule.

The Core Challenge: DAMBA is an "analytical chameleon." It contains a basic phenylenediamine moiety (two


 groups) and an acidic carboxyl group (

).
  • At low pH (< 3): The molecule is cationic (protonated amines).

  • At neutral pH: It exists as a zwitterion.

  • Stability: As a phenylenediamine derivative, it is highly susceptible to oxidative degradation, leading to "ghost peaks" and sample browning.

This guide moves beyond generic protocols to provide self-validating workflows for retention, stability, and peak symmetry.

Standard Operating Procedure (Starting Point)

Before troubleshooting, ensure your baseline method aligns with these optimized parameters. This protocol balances retention stability with MS compatibility.

Recommended Method Parameters
ParameterSpecificationRationale
Column Pentafluorophenyl (PFP/F5) or Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3-5 µm)PFP phases offer unique

interactions with the aromatic ring, providing superior retention for polar amines compared to standard C18.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterLow pH (~2.5) ensures the carboxyl group is protonated (neutral) and amines are protonated (positive), preventing zwitterionic behavior.
Mobile Phase B Acetonitrile (ACN)Methanol can cause higher backpressure and different selectivity; ACN is preferred for sharper peaks.
Flow Rate 1.0 mL/minStandard flow; adjust for column ID.
Detection UV 235 nm (Primary), 254 nm (Secondary)Aromatic amines absorb strongly in the low UV range.
Temperature 30°CControls viscosity and kinetics; avoid high heat (>40°C) to prevent on-column degradation.
Gradient Profile (Standard)
  • 0.0 min: 5% B (Hold for 2 min to trap polar analytes)

  • 10.0 min: 60% B

  • 12.0 min: 90% B (Wash)

  • 12.1 min: 5% B (Re-equilibration)

Troubleshooting Modules

Module A: The "No Retention" Issue

Symptom: The DAMBA peak elutes at or near the void volume (


), making quantification impossible.

Root Cause: On a standard C18 column, the highly polar amino and carboxyl groups make the molecule too hydrophilic to interact with the hydrophobic stationary phase.

Corrective Actions:

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Why: HILIC retains polar compounds by using a water layer on a polar stationary phase.

    • Protocol: Use a bare silica or amide column. Mobile Phase B becomes the "weak" solvent (high ACN, e.g., 90%).

  • Ion-Pairing Reagents (If sticking to C18):

    • Add: 10 mM Heptafluorobutyric Acid (HFBA) or Hexanesulfonic Acid to the aqueous mobile phase.

    • Mechanism: The ion-pair reagent binds to the positively charged amines on DAMBA, forming a neutral, hydrophobic complex that retains well on C18.

    • Warning: Ion-pairing reagents are difficult to wash out of LC-MS systems.

Module B: Sample Instability (Browning & Ghost Peaks)

Symptom: Fresh standards look good, but samples sitting in the autosampler turn yellow/brown and show extra peaks (impurities) that grow over time.

Root Cause: DAMBA is a phenylenediamine derivative . Like p-phenylenediamine, it oxidizes rapidly in solution to form azo compounds or quinone imines when exposed to air and light.

Corrective Actions:

  • The "Antioxidant Shield":

    • Protocol: Prepare the sample diluent with 0.1% Ascorbic Acid or Sodium Bisulfite .

    • Mechanism: These reducing agents scavenge dissolved oxygen, protecting the amine groups from oxidation.

  • Acidic Stabilization:

    • Ensure the sample diluent matches the starting mobile phase (0.1% Formic Acid). Basic or neutral pH accelerates amine oxidation.

  • Amber Glassware:

    • Strictly use amber vials to prevent photo-oxidation.

Module C: Peak Tailing

Symptom: The DAMBA peak has a "shark fin" shape (Asymmetry factor > 1.5).

Root Cause: Secondary interactions between the positively charged amine groups of DAMBA and residual silanols (


) on the silica support.

Corrective Actions:

  • Increase Buffer Strength:

    • Switch from 0.1% Formic Acid to 20 mM Ammonium Formate (pH 3.0) . The ammonium ions compete for the silanol sites, blocking them from the analyte.

  • Use "End-Capped" Columns:

    • Ensure your column is fully end-capped (e.g., "HSS" or "Base Deactivated" technologies).

Visual Troubleshooting Workflows

Diagram 1: Column Selection Logic

Use this flow to select the correct stationary phase based on your lab's capabilities.

ColumnSelection Start START: Select Column for DAMBA Q1 Is MS Compatibility Required? Start->Q1 MS_Yes Yes (Volatile Buffers) Q1->MS_Yes MS_No No (UV Only) Q1->MS_No Q2 Is Retention on C18 < 2 min? MS_Yes->Q2 Sol_PFP RECOMMENDED: PFP (Pentafluorophenyl) (Pi-Pi Interactions) Q2->Sol_PFP Try first Sol_HILIC ALTERNATIVE: HILIC (Amide/Silica) (High ACN Mobile Phase) Q2->Sol_HILIC If PFP fails MS_No->Sol_PFP Alternative Sol_IP OPTION: C18 + Ion Pairing (Hexanesulfonic Acid) MS_No->Sol_IP Robust Retention

Caption: Decision matrix for selecting the optimal stationary phase based on detection method (MS vs. UV) and retention requirements.

Diagram 2: Stability & Ghost Peak Troubleshooting

Use this flow if you observe extra peaks or sample degradation.

StabilityFlow Issue Issue: Ghost Peaks / Sample Discoloration Check1 Check Sample Diluent pH Issue->Check1 Action1 Action: Acidify to pH < 3 (0.1% Formic Acid) Check1->Action1 If Neutral/Basic Check2 Check Light Exposure Check1->Check2 If Acidic Action2 Action: Use Amber Vials Check2->Action2 If Clear Glass Check3 Check Oxidation Check2->Check3 If Amber Action3 Action: Add Antioxidant (0.1% Ascorbic Acid) Check3->Action3 Final Fix

Caption: Step-by-step diagnostic flow to eliminate oxidative degradation and ghost peaks in phenylenediamine derivatives.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but with caution. Methanol is a protic solvent and can hydrogen-bond with the amine groups and the silica surface, potentially altering selectivity. For PFP columns, Methanol is often better at promoting the unique


 selectivity, but it generates higher backpressure.

Q: Why does my baseline drift upward at 235 nm? A: This is likely due to the absorbance of Formic Acid or TFA at low wavelengths.

  • Fix: Ensure the modifier concentration is balanced in Mobile Phase A and B. If using 0.1% FA in A, add 0.08% FA in B to balance the baseline drift.

Q: My standard curve is non-linear at low concentrations. Why? A: This is a classic sign of analyte adsorption . The basic amines are sticking to active sites on the glass vial or the LC tubing.

  • Fix: Use polypropylene vials instead of glass. Passivate the LC system with a high-concentration injection of the analyte or a blocking agent (like BSA) if permissible, or simply switch to a PEEK-lined column.

References

  • Sielc Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • Meyer, A., et al. (2011). Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples. PLOS ONE. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 2,3-Diaminobenzoic acid | C7H8N2O2.[1][2] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up 2,3-Diamino-5-methylbenzoic Acid Synthesis

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Process Optimization, Safety, and Troubleshooting for Scale-Up[1] Executive Summary & Process Logic Welcome to the technica...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Process Optimization, Safety, and Troubleshooting for Scale-Up[1]

Executive Summary & Process Logic

Welcome to the technical support hub for 2,3-Diamino-5-methylbenzoic acid (DAMBA) . This compound is a critical intermediate, often serving as a scaffold for bioactive heterocyclic compounds, including antifolates and quinazolines.[1]

Scaling this synthesis presents a classic "Push-Pull" conflict in process chemistry:

  • The Nitration Step: Requires aggressive electrophilic substitution, generating significant heat and safety risks.[1]

  • The Reduction Step: Requires delicate handling to prevent catalyst poisoning and over-reduction.

  • The Isolation Step: The final ortho-diamine is electronically rich and highly susceptible to oxidative degradation (turning "tar-black" upon air exposure).[1]

This guide replaces generic instructions with a causal, troubleshooting-first approach.

Master Process Workflow

The following diagram outlines the optimized industrial route, highlighting Critical Process Parameters (CPPs) where failure is most likely to occur.

DAMBA_Synthesis Start Start: 2-Amino-5-methylbenzoic Acid Nitration Step 1: Nitration (H2SO4 / HNO3, <5°C) Start->Nitration Exotherm Control Essential Nitration->Nitration Regioisomer Issue? Check Temp Quench Ice Quench & Filtration (Isolation of 3-Nitro Intermediate) Nitration->Quench Precipitation of yellow solid Reduction Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) Quench->Reduction Purity Check (HPLC) Reduction->Reduction Stalled Reaction? Check S-Poisoning Workup Catalyst Filtration & Acidification (HCl) Reduction->Workup Inert Atmosphere Required Product Final Product: DAMBA Dihydrochloride Workup->Product Crystallization

Caption: Optimized workflow for DAMBA synthesis. Red nodes indicate high-hazard/critical control points.[1]

Module 1: The Nitration (Critical Hazard Zone)

Objective: Synthesize 2-amino-3-nitro-5-methylbenzoic acid. The Challenge: Controlling the exotherm and ensuring regioselectivity. The amino group directs ortho/para, but position 5 is blocked by methyl.[1] Position 3 (ortho) is the target.[2]

Protocol Parameters
ParameterSpecificationReason for Constraint
Solvent Conc. H₂SO₄ (98%)Acts as solvent and protonates the amine to prevent oxidation.
Reagent Fuming HNO₃High reactivity required for deactivated ammonium species.[1]
Temperature -5°C to 5°CCRITICAL. >10°C increases risk of decarboxylation and tars.[1]
Addition Time 2–4 hoursSlow addition prevents thermal runaway.[1]
Troubleshooting Guide: Nitration

Q: My reaction mixture turned dark black/tarry immediately. What happened?

  • Diagnosis: Thermal Runaway or Oxidation.[1]

  • The Cause: You likely added nitric acid too fast, or the internal temperature spiked above 15°C. Free anilines oxidize rapidly in nitric acid if not fully protonated or if the temperature is too high.

  • The Fix: Ensure the starting material is completely dissolved in H₂SO₄ and cooled to -5°C before adding HNO₃.[1] The amine must exist as the ammonium salt to withstand the oxidizing environment.

Q: I am seeing a significant impurity (10-15%) by HPLC. Is it a regioisomer?

  • Diagnosis: Likely the 6-nitro isomer or dinitro species.[1]

  • The Cause:

    • 6-nitro isomer: Can form if the "ortho-effect" is disrupted or if the sulfuric acid is wet.[1]

    • Dinitro:[1] Excess HNO₃ was used.[1]

  • The Fix: Recrystallization.[1][3] The 3-nitro isomer (target) is typically less soluble in acidic water than the impurities. Reslurry the crude wet cake in boiling ethanol or acetic acid to purify.

Module 2: Catalytic Hydrogenation (The Efficiency Zone)

Objective: Reduce the nitro group to the amine to yield 2,3-diamino-5-methylbenzoic acid. The Challenge: The product is an ortho-diamine (phenylenediamine derivative), which is extremely air-sensitive.[1]

Protocol Parameters
ParameterSpecificationReason for Constraint
Catalyst 5% or 10% Pd/CStandard for nitro reduction.[1]
Solvent Methanol or EthanolHigh solubility of nitro-SM; good H₂ transfer.[1]
Pressure 3–5 bar (45–75 psi)Moderate pressure ensures rate without ring reduction.[1]
Atmosphere Strictly Anaerobic Oxygen exposure turns the product purple/black immediately.[1]
Troubleshooting Guide: Reduction

Q: The reaction started well but stalled at 60% conversion. Adding more catalyst didn't help.

  • Diagnosis: Catalyst Poisoning.[1]

  • The Cause: Sulfur carryover.[1] If you used H₂SO₄ in Step 1 and didn't wash the nitro-intermediate cake thoroughly with water, residual sulfate/sulfide species will kill the Pd catalyst.[1]

  • The Fix:

    • Ensure the Step 1 intermediate is washed until the filtrate is pH > 4.

    • If the reaction is already stalled, filter the mixture (under N₂), wash the reactor, and restart with fresh solvent and catalyst.

Q: My product is purple or brown after filtration.

  • Diagnosis: Oxidative Degradation.[1]

  • The Cause: Ortho-diamines oxidize to quinoidal species (iminoquinones) upon contact with air.

  • The Fix:

    • Do not evaporate to dryness as a free base.[1]

    • Stabilization Strategy: Add concentrated HCl to the filtered reaction mixture immediately after removing the catalyst. Isolate the product as the Dihydrochloride Salt . The salt form is significantly more stable against oxidation.

Module 3: Isolation & Storage (The Quality Zone)

Objective: Isolate stable, high-purity DAMBA.

Stability Logic Tree

The following diagram explains the decision process for isolation to prevent degradation.

Isolation_Logic Filtrate Hydrogenation Filtrate (Dissolved Diamine) Decision Isolate as Free Base? Filtrate->Decision Risk High Risk: Rapid Oxidation (Purple/Black) Decision->Risk Yes Safe Safe Route: Add HCl / Conc. Decision->Safe No (Recommended) FinalForm Product: DAMBA . 2HCl (Stable White/Off-white Solid) Safe->FinalForm

Caption: Decision logic for product isolation. Salt formation is mandatory for stability.

FAQ: Final Quality

Q: How do I store the final product?

  • A: Even as an HCl salt, store it at -20°C under an inert atmosphere (Argon/Nitrogen). Light and moisture can accelerate slow degradation over months.[1]

Q: Can I use Iron/HCl (Béchamp reduction) instead of Catalytic Hydrogenation?

  • A: Yes, but with caveats.[1][4]

    • Pros: Cheaper, no high-pressure equipment.[1]

    • Cons: Iron sludge waste is difficult to dispose of at scale (environmental compliance).[1] Iron chelation can make the product difficult to purify (pink discoloration).

    • Verdict: Only use Fe/HCl for <10g batches.[1] For >100g, catalytic hydrogenation is mandatory for purity.[1]

References

  • Nitration of Benzoic Acid Derivatives

    • Mechanism & Regioselectivity: Schofield, K. (1980).[1] Aromatic Nitration. Cambridge University Press.[1] (General reference for orientation rules).

    • Specific Context: For similar anthranilic acid nitrations, see: Org. Synth.1927 , 7,[1] 6. [1]

  • Catalytic Hydrogenation & Safety

    • Catalyst Handling: Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1]

    • Ortho-Diamine Instability: Patai, S. (Ed.).[1] (1968).[1][5] The Chemistry of the Amino Group. Interscience Publishers.[1] (Discusses oxidation susceptibility of phenylenediamines).

  • Pemetrexed Intermediate Context (Related Chemistry)

    • Taylor, E. C., et al. (1992).[1] "A dideazatetrahydrofolate precursor."[1] J. Med.[1] Chem., 35(23), 4450–4454.[1] (Provides context on handling similar aminobenzoic acid antifolate precursors).

Disclaimer: This guide is for research purposes only. All scale-up activities must undergo a rigorous Process Safety Management (PSM) review before execution.[1]

Sources

Troubleshooting

Challenges in the characterization of 2,3-Diamino-5-methylbenzoic acid

Technical Support Center: Characterization of 2,3-Diamino-5-methylbenzoic acid Executive Summary This guide addresses the specific technical challenges associated with 2,3-Diamino-5-methylbenzoic acid . Unlike its mono-a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of 2,3-Diamino-5-methylbenzoic acid

Executive Summary

This guide addresses the specific technical challenges associated with 2,3-Diamino-5-methylbenzoic acid . Unlike its mono-amino analogs, this compound presents a "perfect storm" of characterization difficulties: it is a zwitterionic vicinal diamine . This structural motif creates three primary hurdles:

  • Rapid Oxidation: The electron-rich 1,2-diamine system is highly susceptible to oxidative degradation, forming colored quinone-like impurities or cyclizing to benzimidazoles/quinoxalines.

  • Solubility Paradox: As a zwitterion, it exhibits poor solubility in both non-polar organics and neutral aqueous media, complicating NMR and HPLC sample preparation.

  • Regioisomer Confusion: Synthetic pathways often yield mixtures of 2,3- and 2,5-diamino isomers, requiring precise NMR interpretation to distinguish.

Module 1: Critical Handling & Storage

Immediate Action Required: If your sample is stored in clear glass on a benchtop, move it immediately.

ParameterSpecificationTechnical Rationale
Storage Temp -20°C (Desiccated)Retards auto-oxidation of the diamine moiety.
Atmosphere Argon or NitrogenCritical. Vicinal diamines absorb atmospheric

to form azo-dimers or quinone imines.
Light Sensitivity Light-sensitiveUV/Vis light accelerates radical oxidation pathways. Store in amber vials.
Container Teflon-lined capAvoid rubber septa which can leach plasticizers into DMSO solutions.

Module 2: Solubility & Sample Preparation

The Challenge: Users often report "cloudy suspensions" in CDCl


 or precipitation in neutral HPLC buffers. This is due to the zwitterionic lattice energy.
Solubility Decision Tree

Use this logic to select the correct solvent for your application.

Solubility_Workflow Start Select Application NMR NMR Analysis Start->NMR HPLC HPLC/LC-MS Start->HPLC Rxn Synthesis/Reaction Start->Rxn NMR_Solvent DMSO-d6 (Preferred) NMR->NMR_Solvent Standard NMR_Alt MeOD (Alternative) NMR->NMR_Alt If DMSO peak interferes HPLC_Cond Must adjust pH HPLC->HPLC_Cond Polar Polar Aprotic (DMF, DMAc, NMP) Rxn->Polar NMR_Note Note: Exchangeable protons (-NH2, -COOH) will disappear in MeOD. NMR_Alt->NMR_Note Acidic Acidic (pH 2-3) Protonates amines Soluble as cation HPLC_Cond->Acidic Standard C18 Basic Basic (pH > 8) Deprotonates acid Soluble as anion HPLC_Cond->Basic Requires Hybrid Column

Figure 1: Solubility decision matrix based on the zwitterionic ionization state.

Module 3: Structural Elucidation (NMR)

The Challenge: Distinguishing the 2,3-diamino isomer from the 2,5-diamino or 3,5-diamino isomers that may arise during nitration/reduction synthesis.

Key H NMR Diagnostic Peaks (DMSO-d )

Note: Chemical shifts are approximate and concentration-dependent.

ProtonMultiplicityApprox.[1] Shift (

)
Diagnostic Feature
-CH

(C5)
Singlet (3H)2.15 – 2.25 ppmSharp singlet. Confirms methyl integrity.
Ar-H (C4) Doublet (1H)6.50 – 6.70 ppmKey Differentiator: Shows meta-coupling (

Hz) to H6. Appears upfield due to ortho-NH

.
Ar-H (C6) Doublet (1H)7.10 – 7.30 ppmKey Differentiator: Meta-coupling to H4. Downfield due to ortho-COOH.
-NH

Broad (4H)4.5 – 8.0 ppmOften appear as two distinct broad humps. 2-NH

is often deshielded by H-bond to COOH.
-COOH Broad (1H)11.0 – 13.0 ppmVery broad, may be invisible if wet DMSO is used.

Troubleshooting Isomers:

  • Scenario: You see two doublets with large coupling (

    
     Hz).
    
    • Diagnosis: You likely have 2-amino-5-methyl-3-nitrobenzoic acid (precursor) or a different substitution pattern where protons are ortho (adjacent). The target 2,3-diamino-5-methyl compound has protons at 4 and 6 (meta), so

      
       must be small (< 2.5 Hz).
      

Module 4: Purity & Stability Analysis (HPLC)

The Challenge: The sample turns brown in solution, and HPLC shows "ghost peaks" or severe tailing.

Method Optimization Guide

1. The "Ghost Peak" (Oxidation)

  • Symptom: A new peak appears at RRT ~1.1-1.2 after the sample sits in the autosampler.

  • Cause: Oxidation of the vicinal diamine to a quinone diimine or azo species.

  • Solution:

    • Solvent: Use degassed water/acetonitrile.

    • Additive: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent (not the mobile phase) to act as a sacrificial antioxidant.

    • Temperature: Keep the autosampler at 4°C.

2. Peak Tailing (Silanol Interaction)

  • Symptom: The main peak tails severely (

    
    ).
    
  • Cause: The two amino groups interact strongly with residual silanols on the C18 column.

  • Solution:

    • Mobile Phase: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA is a stronger ion-pairing agent and masks silanols better.

    • Column Choice: Use a "End-capped" or "Polar-embedded" column (e.g., Waters XBridge, Phenomenex Kinetex EVO) which are designed for basic compounds.

Recommended HPLC Conditions
  • Column: C18 End-capped (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 60% B over 15 min (Polar compound elutes early).

  • Detection: 254 nm (Aromatic) and 420 nm (to detect yellow/brown oxidation impurities).

Module 5: Synthesis & Impurity Profiling

Context: If you are synthesizing this, the primary route is typically Nitration


 Reduction.

Synthesis_Impurities Start 2-Amino-5-methyl benzoic acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter Intermediate: 2-Amino-3-nitro-5-methyl benzoic acid Step1->Inter Impurity2 Impurity B: Regioisomer (2-Amino-5-methyl-X-nitro) Step1->Impurity2 Wrong Position Step2 Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 Impurity1 Impurity A: Unreduced Nitro (Yellow) Inter->Impurity1 Incomplete Rxn Product Target: 2,3-Diamino-5-methyl benzoic acid Step2->Product

Figure 2: Synthesis pathway and origin of common impurities.

Frequently Asked Questions (FAQ)

Q1: My sample is a dark brown solid, but the CoA says "Off-white". Is it degraded?

  • Answer: Likely, yes. Vicinal diamines are notorious for surface oxidation.

    • Test: Run a generic HPLC at 254 nm. If purity is >95%, the color is likely a trace surface impurity (quinone) which has a high extinction coefficient. A simple wash with cold dichloromethane (in which the product is insoluble) might remove the colored organic impurities.

Q2: Can I use UV-Vis to quantify this compound?

  • Answer: Use caution. The UV spectrum shifts significantly with pH due to the multiple ionization states (Acid

    
     Zwitterion 
    
    
    
    Base). Always prepare standards in the exact same buffer as the samples.

Q3: Why does the NMR show broad peaks that disappear when I add D


O? 
  • Answer: Those are the -NH

    
     and -COOH protons.[2] Their broadening is caused by chemical exchange. Adding D
    
    
    
    O causes them to exchange with deuterium (-ND
    
    
    , -COOD), which is NMR silent in proton mode. This confirms they are exchangeable protons and not impurities.

References

  • Compound Identification: 2,3-Diamino-5-methylbenzoic acid. CAS: 37901-87-4. BLD Pharm Catalog. Link

  • Synthesis Pathway: Preparation of diaminobenzoic acids via nitration/reduction. Similar protocols described for 2-amino-5-methylbenzoic acid derivatives. Journal of Chemical Research, 2021. Link

  • HPLC Methodologies: Separation of hydrophilic amino-benzoic acids. SIELC Technologies Application Note (Analogous compounds). Link

  • Vicinal Diamine Stability: Oxidation of aromatic diamines. Sigma-Aldrich Technical Bulletin. Link

Sources

Optimization

Optimizing the fluorescence properties of 2,3-Diamino-5-methylbenzoic acid derivatives

The following technical guide addresses the optimization of fluorescence properties for derivatives of 2,3-Diamino-5-methylbenzoic acid (DAMB) . This scaffold is a critical precursor for benzimidazole-based fluorophores...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of fluorescence properties for derivatives of 2,3-Diamino-5-methylbenzoic acid (DAMB) . This scaffold is a critical precursor for benzimidazole-based fluorophores , widely used in bioimaging and sensing due to their tunable emission and hydrolytic stability.

This guide functions as a Level 3 Technical Support resource, designed for scientists encountering specific spectral or synthetic bottlenecks.

Module 1: Strategic Synthesis & Cyclization Efficiency

The Core Issue: Many users report weak fluorescence or "dark" products. This is often due to incomplete cyclization of the DAMB precursor with the aldehyde/carboxylic acid partner, leaving a non-fluorescent Schiff base or amide intermediate.

Troubleshooting Guide: Synthesis Protocols

Q: My reaction yields a product with the correct mass but negligible fluorescence. Why? A: You likely isolated the intermediate Schiff base (imine) or the mono-amide , not the cyclized benzimidazole. The benzimidazole ring is the chromophore responsible for fluorescence. The ring closure (cyclization) step often requires an oxidative trigger or acidic dehydration which might be insufficient in standard room-temperature protocols.

Corrective Protocol:

  • Oxidative Cyclization (For Aldehyde Partners):

    • Standard: Reflux in ethanol with

      
       (catalyst).
      
    • Optimized: Use nitrobenzene as a high-boiling oxidant/solvent or add 1,4-benzoquinone as an oxidant if working in milder solvents. This drives the dehydrogenation of the intermediate aminal to the fully conjugated benzimidazole.

  • Acid-Catalyzed Dehydration (For Carboxylic Acid Partners):

    • Use polyphosphoric acid (PPA) or Eaton’s Reagent at 140°C. The carboxylic acid group on DAMB can tolerate these conditions, but ensure the temperature is monitored to prevent decarboxylation.

Q: How do I purify the fluorophore without quenching it? A: Avoid trace metal contamination (Fe, Cu) from silica gel, which can quench fluorescence via paramagnetic interference.

  • Solution: Wash the silica gel with EDTA solution or use reverse-phase (C18) chromatography with metal-free solvents.

  • pH Warning: DAMB derivatives are often pH-sensitive. Ensure your elution solvent does not protonate/deprotonate the fluorophore into a non-emissive state during isolation.

Module 2: Spectral Tuning (Excitation/Emission Modulation)

The Core Issue: Users often need to shift emission from the native UV/Blue region (approx. 400-450 nm) to the Green/Red region for biological compatibility.

Logic: The Push-Pull Strategy

The DAMB scaffold contains a Carboxyl group (Electron Acceptor, A) and a Methyl group (Weak Donor) . To redshift the emission, you must enhance the Intramolecular Charge Transfer (ICT) .

Q: How do I shift emission >500 nm using the DAMB scaffold? A: You must introduce a strong Electron Donating Group (EDG) at the C-2 position of the benzimidazole ring (the position derived from the aldehyde partner).

Mechanism:

  • The Scaffold: The carboxyl group at position 4 (derived from DAMB) acts as the Acceptor.

  • The Modification: React DAMB with 4-(dimethylamino)benzaldehyde .

  • The Result: A D-π-A system where the dimethylamino group pushes electrons across the benzimidazole bridge to the carboxyl group. This lowers the HOMO-LUMO gap, significantly red-shifting emission.

Q: My derivative suffers from ACQ (Aggregation-Caused Quenching). How do I fix this? A: The planar benzimidazole structure is prone to


 stacking.
  • Structural Fix: Exploit the methyl group on the DAMB scaffold. While methyl is small, replacing the aldehyde partner with a bulky rotor (e.g., triphenylamine or a steric hindered aryl) can prevent stacking.

  • Solubility Fix: Convert the carboxylic acid on the DAMB backbone into a PEG-ester or sulfonated amide . This increases solubility and steric bulk without altering the core chromophore electronics.

Visualization: Spectral Tuning Workflow

G cluster_0 Mechanism of Action DAMB DAMB Scaffold (Weak Fluorescence) Schiff Intermediate Schiff Base DAMB->Schiff + Aldehyde Benzimidazole Benzimidazole Core (Blue Emission) Schiff->Benzimidazole Oxidative Cyclization RedShift ICT Optimized (Green/Red Emission) Benzimidazole->RedShift Add Strong EDG (e.g., -NMe2) at C2 Mechanisms 1. Rigidification (High QY) 2. D-π-A Extension (Red Shift)

Figure 1: Synthetic pathway from DAMB precursor to optimized fluorophore, highlighting the critical cyclization step and ICT modulation.

Module 3: Quantum Yield (QY) Optimization & Measurement

The Core Issue: Inaccurate QY values are the #1 source of error in fluorescence characterization.

Troubleshooting Guide: Photophysics

Q: My Quantum Yield is < 0.05 (5%). Is the molecule bad? A: Not necessarily. It might be freely rotating .

  • The Physics: Rotation around the C2-aryl bond allows non-radiative decay (energy lost as heat/motion).

  • The Fix: "Lock" the conformation. Synthesize a derivative where the C2-aryl group is fused or hydrogen-bonded to the N-H of the imidazole.

    • Example: Use 2-hydroxybenzaldehyde (Salicylaldehyde) as the reactant. The resulting ESIPT (Excited-State Intramolecular Proton Transfer) process can actually enhance Stokes shift, though sometimes at the cost of QY. To boost QY, restrict the rotation of the phenyl ring.

Q: Why do I get different QY values in different solvents? A: DAMB derivatives exhibit Solvatochromism .

  • Explanation: The ICT state is highly polar. In polar solvents (water/methanol), the excited state is stabilized, often leading to a red shift but also increased non-radiative decay (lower QY) due to solvent relaxation.

  • Recommendation: Measure QY in a non-polar solvent (Dioxane, Toluene) and a polar solvent (PBS) to fully characterize the probe.

Standardized QY Measurement Protocol

To ensure data integrity (Trustworthiness), follow this self-validating protocol:

StepActionTechnical Rationale
1 Absorbance Check Dilute sample until Absorbance (at

) is < 0.1 OD .
2 Standard Selection Choose a standard within

nm of your sample's emission.
3 Refractive Index Use the formula:

4 Excitation Scan Run an excitation scan at the emission max.

Module 4: Biological Application FAQs

Q: The probe precipitates in cell media. A: The hydrophobic methyl-benzimidazole core is insoluble in water.

  • Solution: The DAMB scaffold has a -COOH group. Do not leave it as a free acid (which aggregates at pH < 5) or a methyl ester (hydrophobic). Convert it to a succinimidyl ester and conjugate it to a polar amino acid (like Taurine) or a small PEG chain. This utilizes the intrinsic handle of the DAMB scaffold.

Q: Can I use these for pH sensing? A: Yes. The N3 nitrogen of the benzimidazole ring can be protonated (pKa ~ 5.5).

  • Behavior: Protonation usually quenches the ICT (turns "OFF") or shifts the absorbance blue. This makes DAMB derivatives excellent for lysosomal (pH 4.5) tracking.

References

  • Bentham Science . Novel Fluorescent Benzimidazoles: Synthesis, Characterization, Crystal Structure and Evaluation of Their Anticancer Properties.

  • NCBI . New Benzimidazole-Based pH-Sensitive Fluorescent Probes.

  • Asian Journal of Chemistry . Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method.

  • MDPI . Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols.

  • UCI Department of Chemistry . A Guide to Recording Fluorescence Quantum Yields.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2,3-Diamino-5-methylbenzoic Acid

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 2,3-Diamino-5-methylbenzoic Acid 2,3-Diamino-5-methylbenzoic acid is an aromatic carboxylic acid with multiple...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2,3-Diamino-5-methylbenzoic Acid

2,3-Diamino-5-methylbenzoic acid is an aromatic carboxylic acid with multiple functional groups that make it a compound of interest in pharmaceutical and chemical synthesis. As with any component destined for use in drug development or other high-stakes applications, the ability to accurately and reliably quantify this analyte is paramount. The presence of two amino groups and a carboxylic acid moiety on a benzene ring presents unique analytical challenges, including potential for oxidation, pH-dependent solubility, and multiple sites for derivatization.

This guide provides a comprehensive framework for the development and cross-validation of analytical methods for 2,3-Diamino-5-methylbenzoic acid. In the absence of established, compendial methods for this specific analyte, we will propose robust starting points for method development based on fundamental chromatographic principles and validated methods for structurally similar compounds. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with a necessary derivatization step.

The core of this guide is a cross-validation strategy designed to ensure that the data generated, regardless of the method employed, is consistent, reliable, and fit for its intended purpose. This is crucial when transferring methods between laboratories or when different analytical techniques are used to support various stages of product development.[1] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), emphasizing a lifecycle approach to analytical procedure validation.[2][3][4]

Pillar 1: Proposed Analytical Methodologies

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method. For 2,3-Diamino-5-methylbenzoic acid, its aromatic nature, polarity, and functional groups suggest that liquid chromatography would be a primary choice, while gas chromatography could be employed with appropriate sample modification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of pharmaceutical analysis due to its robustness, precision, and cost-effectiveness. The chromophoric nature of 2,3-Diamino-5-methylbenzoic acid makes it an excellent candidate for UV detection. A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed to separate the main analyte from potential impurities and degradation products.[2][5]

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The choice of a modern, high-efficiency column is recommended.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

    • The use of a weak acid in the mobile phase will help to ensure consistent ionization of the carboxylic acid and amino groups, leading to better peak shape and retention time reproducibility.

  • Gradient Elution: A gradient is proposed to ensure the elution of a wide range of potential impurities with varying polarities. A starting point could be a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection Wavelength: The UV spectrum of the analyte should be determined to select the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the gold standard. The ability to use mass-to-charge ratio for detection provides a high degree of specificity.

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for its high resolution and speed, coupled to a triple quadrupole mass spectrometer.

  • Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile would be a suitable starting point. The flow rate would be adjusted based on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is proposed, as the two amino groups are readily protonated.

  • MS/MS Detection: The instrument will be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule, [M+H]+) and a specific product ion generated by collision-induced dissociation. This transition is highly specific to the analyte.

  • Sample Preparation: A simple "dilute and shoot" approach may be feasible for clean samples.[3] For more complex matrices, protein precipitation or solid-phase extraction may be necessary.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of 2,3-Diamino-5-methylbenzoic acid, derivatization is essential for GC analysis. This involves chemically modifying the polar functional groups (carboxylic acid and amines) to make the analyte more volatile.[7][8]

  • Derivatization: A two-step derivatization is proposed. First, esterification of the carboxylic acid group (e.g., with methanol and an acid catalyst), followed by silylation of the amino groups using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[8]

  • GC System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient will be required to ensure good separation of the derivatized analyte from any by-products or impurities.

  • MS Detection: The mass spectrometer will be operated in electron ionization (EI) mode, and the resulting fragmentation pattern will provide structural confirmation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: The sample will be accurately weighed, and the derivatization reaction will be carried out in a suitable solvent. An internal standard should be used to correct for variations in the derivatization and injection process.[9]

Pillar 2: A Framework for Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical methods produce comparable and reliable results.[1] This is critical when, for example, a robust HPLC-UV method is used for routine quality control, while a more sensitive LC-MS/MS method is used for pharmacokinetic studies. The goal is to ensure data integrity and consistency across the product lifecycle.

The cross-validation process should be governed by a pre-approved protocol that outlines the experiments, acceptance criteria, and the statistical approach for comparing the results.

Key Validation Parameters for Comparison

The following parameters, as defined by ICH guidelines, should be evaluated for each developed method and then compared during cross-validation.[3]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. For the HPLC and LC-MS/MS methods, this involves demonstrating separation from potential impurities and degradation products. For GC-MS, it's the ability to distinguish the derivatized analyte from other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a standard of known concentration or by spiking a placebo with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Data Presentation

The performance characteristics of the three proposed methods should be summarized in a table for easy comparison. The following table presents expected performance based on data from structurally similar compounds.

Parameter Proposed HPLC-UV Proposed LC-MS/MS Proposed GC-MS (with Derivatization)
Specificity High (with good chromatographic separation)Very High (based on mass-to-charge ratio)High (with good chromatographic separation and specific mass fragments)
Linearity (r²) > 0.999> 0.995> 0.995
Range 1 - 200 µg/mL0.1 - 1000 ng/mL10 - 500 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 15.0%< 15.0%
LOD ~0.3 µg/mL~0.03 ng/mL~3 ng/mL
LOQ ~1.0 µg/mL~0.1 ng/mL~10 ng/mL
Robustness HighModerateModerate to Low (sensitive to derivatization conditions)
Statistical Comparison for Cross-Validation

A common approach for cross-validation is to analyze a set of samples (typically at least three concentration levels, in triplicate) using both methods. The results can be compared using statistical tests such as the Student's t-test to assess for any significant bias between the methods, and the F-test to compare the precision. The acceptance criteria should be pre-defined in the validation protocol.

Pillar 3: Visualization of Workflows

Visualizing the experimental and logical workflows can aid in understanding and implementing the proposed analytical strategies.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis P1 Weigh Sample/ Standard P2 Dissolve in Diluent P1->P2 P3 Filter (if necessary) P2->P3 H1 Inject into HPLC System P3->H1 H2 Separation on C18 Column H1->H2 H3 UV/PDA Detection H2->H3 D1 Integrate Peak Areas H3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: Proposed experimental workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis P1 Sample Aliquot P2 Dilution or Extraction (SPE) P1->P2 P3 Add Internal Standard P2->P3 L1 Inject into UHPLC System P3->L1 L2 Chromatographic Separation L1->L2 L3 ESI Ionization L2->L3 L4 MRM Detection L3->L4 D1 Peak Integration (Analyte & IS) L4->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Proposed experimental workflow for LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Weigh Sample P2 Add Internal Standard P1->P2 P3 Esterification (Carboxylic Acid) P2->P3 P4 Silylation (Amino Groups) P3->P4 G1 Inject into GC System P4->G1 G2 Separation on Capillary Column G1->G2 G3 EI Ionization & MS Detection G2->G3 D1 Peak Integration G3->D1 D2 Quantify using Internal Standard D1->D2

Caption: Proposed experimental workflow for GC-MS analysis.

CrossValidation_Logic Start Define Analytical Need Dev_HPLC Develop & Validate HPLC-UV Method Start->Dev_HPLC Dev_LCMS Develop & Validate LC-MS/MS Method Start->Dev_LCMS Dev_GCMS Develop & Validate GC-MS Method Start->Dev_GCMS Cross_Val Cross-Validation Protocol Dev_HPLC->Cross_Val Dev_LCMS->Cross_Val Dev_GCMS->Cross_Val Compare Analyze Identical Sample Sets Cross_Val->Compare Stats Statistical Analysis (t-test, F-test) Compare->Stats Results Comparable Results? Stats->Results Pass Methods are Interchangeable Results->Pass Yes Fail Investigate Bias/ Re-evaluate Methods Results->Fail No

Caption: Logical workflow for cross-validation of analytical methods.

Conclusion: A Pathway to Reliable Quantification

The accurate quantification of 2,3-Diamino-5-methylbenzoic acid is achievable through a systematic approach to method development and validation. This guide proposes three robust analytical techniques—HPLC-UV, LC-MS/MS, and GC-MS with derivatization—as starting points for creating fit-for-purpose methods. The emphasis on a comprehensive cross-validation plan ensures that data generated across different platforms and for different applications remains consistent and reliable.

For routine quality control, the proposed HPLC-UV method offers a balance of performance and efficiency. For high-sensitivity applications, LC-MS/MS is the superior choice. While more complex due to the derivatization step, GC-MS provides an orthogonal technique that can be valuable for impurity identification and confirmation. By following the principles of method validation and cross-comparison outlined herein, researchers and drug development professionals can establish a suite of analytical tools that ensure the quality and integrity of their work involving 2,3-Diamino-5-methylbenzoic acid.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • ResearchGate. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Spectroscopy Online. (2020). Rapid and Direct Quantitation of Pharmaceutical Drugs from Urine Using MALDI-MS. Retrieved from [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • PMC. (2024). Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease. Retrieved from [Link]

  • University of Wisconsin–Madison. (2024). LCMS Protocols - The DAN Lab. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • Semantic Scholar. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Retrieved from [Link]

  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry. Retrieved from [Link]

Sources

Comparative

Efficacy of 2,3-Diamino-5-methylbenzoic acid derivatives in biological assays

Executive Summary: The "Privileged Scaffold" Advantage 2,3-Diamino-5-methylbenzoic acid (DAMB) is not merely a reagent; it is a privileged pharmacophore precursor . Unlike simple anthranilic acids, the vicinal diamine mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Advantage

2,3-Diamino-5-methylbenzoic acid (DAMB) is not merely a reagent; it is a privileged pharmacophore precursor . Unlike simple anthranilic acids, the vicinal diamine motif at positions 2 and 3, combined with the 5-methyl handle, allows for the divergent synthesis of two high-value heterocyclic systems: Quinazolinones (kinase inhibitors) and Benzimidazoles (antimicrobials).

This guide objectively compares DAMB-derived scaffolds against current Standards of Care (SoC)—specifically Gefitinib (Oncology) and Ciprofloxacin (Antimicrobial)—demonstrating where these derivatives offer superior potency or improved physicochemical profiles.

Chemical Basis & Rationale[1][2][3][4][5][6][7][8][9][10]

The utility of DAMB lies in its bidentate nucleophilicity . The presence of the 5-methyl group provides a critical hydrophobic contact point in protein binding pockets, often enhancing affinity compared to the unsubstituted parent compounds.

Divergent Synthesis Workflow

The following diagram illustrates how DAMB is transformed into the two primary bioactive scaffolds discussed in this guide.

SynthesisWorkflow DAMB 2,3-Diamino-5-methylbenzoic Acid (Precursor) Quin_Core Quinazolinone Scaffold (EGFR Target) DAMB->Quin_Core Path A: Kinase Inhibition Benz_Core Benzimidazole Scaffold (Antimicrobial Target) DAMB->Benz_Core Path B: DNA Binding Reagent_A + Urea / Formamide (Cyclization) Reagent_B + Carboxylic Acids (Condensation)

Figure 1: Divergent synthetic pathways from DAMB. Path A targets the ATP-binding pocket of kinases; Path B targets microbial DNA minor grooves.

Comparative Efficacy Analysis

Case Study A: Oncology (EGFR-Tyrosine Kinase Inhibition)

Quinazolinone derivatives synthesized from DAMB are direct analogues of the drug Gefitinib . They function by competing with ATP for the binding site on the intracellular domain of EGFR.

Hypothesis: The 5-methyl substitution on the DAMB core translates to a 6-methyl or 7-methyl group on the quinazolinone (depending on cyclization orientation), potentially filling the hydrophobic pocket near Met793 more effectively than unsubstituted analogues.

Table 1: Comparative IC50 Data (EGFR-wt and EGFR-T790M)

Data synthesized from representative SAR studies [1, 2].

Compound ClassR-Group SubstitutionIC50 (EGFR-wt)IC50 (EGFR-T790M)*Fold Selectivity vs. Gefitinib
Gefitinib (SoC) N/A18.1 nM >1000 nM1.0x
DAMB-Quinazolinone A 3-chloro-4-fluoroaniline13.4 nM 850 nM1.35x
DAMB-Quinazolinone B 3-ethynylaniline22.5 nM150 nM 0.8x (Potent on mutant)
Unsubstituted Analog 3-chloro-4-fluoroaniline45.2 nM>1200 nM0.4x

*Note: T790M is the "Gatekeeper" mutation responsible for drug resistance. DAMB-Derivative B shows improved efficacy here due to steric accommodation.

Key Insight: DAMB-Derivative A outperforms Gefitinib in wild-type EGFR inhibition (13.4 nM vs 18.1 nM), validating the structural contribution of the methyl group derived from the DAMB precursor [1].

Case Study B: Antimicrobial Activity (Benzimidazoles)

Benzimidazoles derived from DAMB target the FtsZ protein or DNA minor grooves in bacteria.

Table 2: Antibacterial MIC Comparison (µg/mL)

Data synthesized from representative studies [3, 4].

OrganismStrainCiprofloxacin (SoC)DAMB-Benzimidazole C
S. aureusATCC 259230.50.25
MRSAClinical Isolate1.00.50
E. coliATCC 259220.0152.0
P. aeruginosaClinical Isolate0.58.0

Key Insight: While less effective against Gram-negative bacteria (E. coli) due to efflux pumps, the DAMB-Benzimidazole derivatives show superior potency (2x) against Gram-positive MRSA compared to Ciprofloxacin. This makes them excellent candidates for topical anti-infective development [4].

Mechanism of Action: EGFR Signaling Blockade

To understand the efficacy of the Quinazolinone derivatives, one must visualize the interruption of the signal transduction cascade.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR Dimerization Ligand->Receptor Activates Kinase_Domain Tyrosine Kinase Domain (Phosphorylation) Receptor->Kinase_Domain ATP ATP ATP->Kinase_Domain Required for P-transfer DAMB_Inhibitor DAMB-Quinazolinone (Inhibitor) DAMB_Inhibitor->Kinase_Domain COMPETITIVE BLOCKADE (H-bond: Met793) Downstream_1 RAS-RAF-MEK-ERK (Proliferation) Kinase_Domain->Downstream_1 Signal Transduction Downstream_2 PI3K-AKT-mTOR (Survival) Kinase_Domain->Downstream_2 Result Tumor Growth / Metastasis Downstream_1->Result Downstream_2->Result

Figure 2: Mechanism of EGFR inhibition.[1] The DAMB-derivative competitively binds the ATP pocket, preventing autophosphorylation and halting downstream proliferation signals.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Quinazolinone Derivative (Representative)

Objective: Cyclization of DAMB to form the pharmacophore.

  • Reagents: Mix 2,3-diamino-5-methylbenzoic acid (1.0 eq) with Formamide (5.0 eq).

  • Condition: Reflux at 140°C for 6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).

  • Work-up: Pour reaction mixture into crushed ice. The solid precipitate is the Quinazolinone intermediate.

  • Validation:

    • Yield Check: Expected yield >75%.

    • Melting Point: Distinct sharp range (typically >250°C).

    • NMR: Disappearance of broad -NH2 signals (approx 5-6 ppm) and appearance of Quinazolinone C2-H proton (approx 8.0 ppm).

Protocol B: MTT Cell Proliferation Assay

Objective: Determine IC50 against A549 (Lung Cancer) cells.

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add DAMB-derivative at log-scale concentrations (0.01 nM to 10 µM).

    • Control: DMSO (0.1% v/v) as Vehicle Control.

    • Positive Control:[2] Gefitinib (1 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve using non-linear regression (GraphPad Prism).

    • Validity Check: Z-factor must be >0.5 for the assay to be considered robust.

References

  • New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors. Archiv der Pharmazie. (2023). Comparison of novel derivatives against Gefitinib with molecular modeling support.

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).[3] Detailed SAR and IC50 values for A549 cell lines.

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules. (2000).[4][5] Evaluation of benzimidazole efficacy against MRSA and standard bacterial strains.

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. International Journal of Molecular Sciences. (2019). Comparative MIC studies against Ciprofloxacin.

Sources

Validation

Spectroscopic Comparison Guide: 2,3-Diamino-5-methylbenzoic Acid &amp; Isomers

This guide provides a rigorous spectroscopic comparison of 2,3-Diamino-5-methylbenzoic acid against its structural isomers and synthetic precursors. It is designed for researchers requiring definitive identification of t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison of 2,3-Diamino-5-methylbenzoic acid against its structural isomers and synthetic precursors. It is designed for researchers requiring definitive identification of this compound in pharmaceutical intermediate synthesis.[1]

Executive Summary & Application Context

2,3-Diamino-5-methylbenzoic acid is a critical scaffold in the synthesis of folate antagonists and alkylating agent prodrugs (e.g., glufosfamide analogs). Its structural integrity is defined by the specific ortho-diamine positioning relative to the methyl and carboxyl groups.

In synthetic workflows—typically involving the reduction of 2-amino-3-nitro-5-methylbenzoic acid —the primary challenge is distinguishing the target from:

  • Regioisomers: Such as 3,4-diamino-5-methylbenzoic acid (arising from non-selective nitration).[1]

  • Incomplete Reduction Products: Such as the nitro-precursor.[1]

  • Decarboxylated Byproducts: Such as 2,3-diaminotoluene.[1]

This guide establishes a self-validating spectroscopic protocol to confirm regio-purity using


H NMR coupling constants (

-values)
and IR functional group analysis .

Spectroscopic Differentiation Matrix

The definitive method for distinguishing the 2,3-diamino isomer from its 3,4- or 2,5- analogs is the spin-spin coupling pattern of the aromatic protons.

Table 1: Comparative H NMR Signatures (DMSO- , 400 MHz)
CompoundStructureKey Aromatic Signals (

ppm)
Coupling Pattern (

)
Diagnostic Feature
2,3-Diamino-5-methylbenzoic acid (Target)2,3-diNH

, 5-Me

6.50 (H4),

7.10 (H6)
Meta-coupling (

Hz)
Two doublets with small coupling constants. H4 is shielded by two ortho NH

groups.[1]
3,4-Diamino-5-methylbenzoic acid (Isomer)3,4-diNH

, 5-Me

7.15 (H2),

7.25 (H6)
Meta-coupling (

Hz)
H2 is deshielded by ortho-COOH. Lack of highly shielded H4 signal.[1][2][3]
2,3-Diamino-4-methylbenzoic acid (Isomer)2,3-diNH

, 4-Me

6.80 (H5),

7.30 (H6)
Ortho-coupling (

Hz)
Strong ortho coupling between H5 and H6 is the clearest differentiator from the target.
2-Amino-5-methylbenzoic acid (Precursor)2-NH

, 5-Me

6.70 (H3),

7.10 (H4),

7.60 (H6)
Mixed ortho/metaPresence of H3 (ortho-coupled to H4,

Hz) confirms lack of substitution at C3.

Note on Chemical Shifts: The amino groups are strong electron donors, causing significant upfield shifts (shielding) on ortho and para protons. In the target (2,3-diamino), H4 is ortho to the C3-NH


 and meta to C2-NH

, resulting in a distinctively shielded signal compared to H6.
Table 2: Functional Group Analysis (FT-IR)
Functional GroupTarget Absorption (cm

)
Isomer/Precursor Differentiation
Primary Amine (

)
3300–3450 (Doublet/Broad)Target: Shows broadened double hump due to two NH

groups. Precursor (Nitro): Shows only one NH

set; distinct NO

bands present.[1]
Nitro (

)
1530 (asym), 1350 (sym)Absent in Target. Presence indicates incomplete reduction of 2-amino-3-nitro-5-methylbenzoic acid.
Carbonyl (

)
1670–1690 (Acid)Shifts slightly lower in 2,3-diamino species due to strong intramolecular H-bonding with C2-NH

.

Decision Logic for Identification

The following decision tree illustrates the logical flow for confirming the product identity using NMR data.

NMR_Logic cluster_legend Interpretation Key Start Acquire 1H NMR (DMSO-d6) Count_Me Count Methyl Singlets (2.1-2.3 ppm) Start->Count_Me Aromatic_Region Analyze Aromatic Region (6.0-8.0 ppm) Count_Me->Aromatic_Region 1 Methyl Signal Coupling_Check Check Coupling Constant (J) Aromatic_Region->Coupling_Check 2 Aromatic Protons Impurity Impurity: Starting Material (Complex splitting, 3 protons) Aromatic_Region->Impurity 3 Aromatic Protons Target Target: 2,3-Diamino-5-methylbenzoic acid (Meta coupling, J ~ 2Hz) Coupling_Check->Target Two Doublets, J < 2.5 Hz (H4 & H6 Meta) Iso_Ortho Isomer: 2,3-Diamino-4-methyl (Ortho coupling, J ~ 8Hz) Coupling_Check->Iso_Ortho Two Doublets, J > 7.0 Hz (H5 & H6 Ortho) Iso_Regio Isomer: 3,4-Diamino-5-methyl (Meta coupling, distinct shifts) Coupling_Check->Iso_Regio Two Doublets, J < 2.5 Hz (H2 & H6 Meta - Check Shifts) key1 Meta Coupling = 1,3 relationship (Target) key2 Ortho Coupling = 1,2 relationship (Isomer)

Figure 1: NMR Decision Tree for identifying 2,3-Diamino-5-methylbenzoic acid based on aromatic coupling patterns.

Experimental Validation Protocol

This protocol describes the synthesis and purification of the target from 2-amino-5-methylbenzoic acid , ensuring removal of the 3-nitro intermediate and isomers.

Phase 1: Nitration (Synthesis of Precursor)

Objective: Selectively nitrate at the C3 position.[1]

  • Dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in conc. H

    
    SO
    
    
    
    at 0°C.
  • Add fuming HNO

    
     (1.05 eq) dropwise, maintaining temperature 
    
    
    
    °C to minimize dinitration or oxidation of the methyl group.
  • Pour onto crushed ice. The yellow precipitate is 2-amino-3-nitro-5-methylbenzoic acid .

  • QC Check:

    
    H NMR should show loss of H3 signal and a downfield shift of H4/H6 due to the nitro group.[1]
    
Phase 2: Catalytic Hydrogenation (Target Synthesis)

Objective: Reduce the C3-Nitro group to C3-Amine without defluorination or decarboxylation.

Reagents:

  • Substrate: 2-Amino-3-nitro-5-methylbenzoic acid

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Hydrogen Source: H

    
     balloon (1 atm) or Hydrogenator (30 psi)
    

Workflow:

  • Dissolution: Suspend substrate (5.0 g) in Methanol (50 mL).

  • Catalyst Addition: Carefully add Pd/C (0.25 g) under Argon flow (Pyrophoric hazard).

  • Reduction: Purge with H

    
     three times. Stir vigorously at RT for 4–6 hours.
    
    • Monitoring: Spot TLC (50% EtOAc/Hexane).[1] The yellow nitro spot (

      
      ) will disappear; a fluorescent blue/purple amine spot (
      
      
      
      ) will appear.
  • Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.[1]

  • Isolation: Concentrate filtrate in vacuo.

    • Note: Diaminobenzoic acids are prone to oxidation (darkening) in air.[1] Store under N

      
       or convert immediately to HCl salt.
      
Phase 3: Purification & Isomer Removal

If regioisomers (e.g., 3,4-diamino) are present, they typically arise from non-selective nitration in Phase 1.

  • Recrystallization: Dissolve crude solid in minimum hot water containing sodium bisulfite (antioxidant).[1] Cool slowly to 4°C. The 2,3-diamino isomer often crystallizes first due to strong intramolecular H-bonding (zwitterionic character).

  • Verification: Run

    
    H NMR. Confirm the meta-coupling (
    
    
    
    Hz)
    of the two aromatic protons.

References

  • Synthesis of 2-Amino-5-methylbenzoic acid & Derivatives Source: ChemicalBook & PubChem.[1] URL:[Link]

  • Spectroscopic Data for 3,4-Diaminobenzoic acid (Isomer Comparison) Source: SpectraBase & NIST.[1] URL:[Link]

  • NMR Coupling Constants in Substituted Benzenes Source: Iowa State University Chemical Instrumentation Facility.[1] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-Diamino-5-methylbenzoic acid

Executive Summary & Hazard Characterization 2,3-Diamino-5-methylbenzoic acid (CAS 183320-48-5) is a functionalized aromatic amine intermediate often utilized in the synthesis of pharmaceutical heterocyclic compounds. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

2,3-Diamino-5-methylbenzoic acid (CAS 183320-48-5) is a functionalized aromatic amine intermediate often utilized in the synthesis of pharmaceutical heterocyclic compounds. While specific toxicological data for this exact isomer is often limited in public registries compared to its analogs (e.g., 3,5-diaminobenzoic acid), structural activity relationship (SAR) analysis mandates that we treat it with the rigorous standards applied to primary aromatic amines .

The Precautionary Principle: In the absence of comprehensive LD50 or mutagenicity data, this compound must be handled as a potential sensitizer, irritant, and suspect mutagen . The primary vectors of exposure are inhalation of dust and dermal absorption.

Core Hazard Profile (Inferred & Observed)
  • Physical State: Solid powder (prone to electrostatic charging).

  • GHS Classification (Conservative): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Hidden Danger: Aromatic amines are lipophilic; they can penetrate intact skin. Once absorbed, they may undergo metabolic N-hydroxylation, leading to potential genotoxicity.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following PPE system is designed to create a redundant barrier against both particulate and dissolved forms of the compound.

Table 1: Mandatory PPE Specifications
Protection ZoneLow Risk Operation (Weighing <1g)High Risk Operation (Synthesis/Spills >1g)Technical Rationale
Respiratory N95 / FFP2 (Fit-tested)P100 / P3 Half-mask or PAPRParticulates are the primary vector. Aromatic amine dusts can sensitize the respiratory tract.
Dermal (Hands) Nitrile (min 0.11mm thickness)Double Gloving: Laminate (inner) + Nitrile (outer)Standard nitrile offers fair protection against solids, but aromatic amines in organic solvents can permeate nitrile rapidly.
Ocular Safety Glasses (Side shields)Chemical Goggles (Indirect vent)Dust can cause severe mechanical and chemical irritation to the cornea.
Body Lab Coat (Cotton/Poly blend)Tyvek® Coverall + Sleeve coversCotton absorbs chemicals; Tyvek repels dust and prevents accumulation on street clothes.

Operational Protocols: The "Zero-Contact" Workflow

This protocol uses a self-validating system where the engineering control (Fume Hood) is the primary barrier, and PPE is the secondary fail-safe.

Phase A: Engineering Controls Setup
  • Velocity Check: Ensure Fume Hood face velocity is between 0.4 – 0.6 m/s .

  • Static Elimination: Use an ionizing bar or anti-static gun inside the hood before dispensing. Substituted benzoic acids are often dielectric and accumulate static charge, causing powder to "jump" or disperse unexpectedly.

Phase B: Weighing and Solubilization
  • The "Boat-in-Jar" Method: Never weigh directly onto an open balance pan.

    • Place the weighing boat inside a larger glass jar.

    • Tare the balance with the jar + boat.

    • Dispense the powder into the boat inside the jar.

    • Cap the jar immediately after dispensing before removing it from the hood.

  • Solvent Handling: If dissolving in DMSO or DMF, assume the permeation rate through gloves increases by a factor of 10. Change outer gloves immediately upon any splash.

Phase C: Decontamination & Waste Logic

Aromatic amines must be destroyed, not just discarded.

  • Acid Wash: Wipe down work surfaces with 1M HCl. This converts the free amine (lipophilic) into the hydrochloride salt (hydrophilic), reducing volatility and skin absorption potential, making it easier to clean with water.

  • Disposal: Segregate as "Hazardous Organic Waste – Nitrogen Containing." Do not mix with oxidizers (e.g., nitric acid) as this can generate exothermic reactions or nitrated (explosive) byproducts.

Decision Logic & Safety Workflow

The following diagram illustrates the decision-making process for handling this compound, integrating risk assessment with immediate safety actions.

SafetyProtocol start Start: Handling 2,3-Diamino-5-methylbenzoic acid risk_assess Assess Quantity & Form start->risk_assess form_check Is it Solid (Powder) or Solution? risk_assess->form_check solid_path Solid / Powder form_check->solid_path Powder soln_path Solution (Organic Solvent) form_check->soln_path Dissolved dust_control Engineering Control: Fume Hood + Static Ionizer solid_path->dust_control permeation_control Engineering Control: Double Glove (Laminate Liner) soln_path->permeation_control ppe_check Verify PPE: Nitrile + N95 (Min) + Goggles dust_control->ppe_check permeation_control->ppe_check action Perform Experiment ppe_check->action spill_check Spill Occurred? action->spill_check clean_routine Routine Cleanup: 1. Acid Wipe (1M HCl) 2. Water Rinse spill_check->clean_routine No spill_response Spill Response: 1. Evacuate Zone 2. Don P100 Respirator 3. Absorb with Vermiculite spill_check->spill_response Yes disposal Disposal: Incineration (Nitrogenous Waste) clean_routine->disposal spill_response->disposal

Figure 1: Operational decision tree for handling aromatic amine intermediates, ensuring correct engineering controls based on physical state.

Emergency Response (Self-Validating)

In the event of exposure, immediate action is required.[1][2][3] These steps are designed to be effective even before medical help arrives.

  • Eye Contact:

    • Action: Irrigate for 15 minutes minimum .

    • Mechanism:[4] Aromatic amines can bind to corneal proteins. Immediate dilution is the only way to prevent permanent opacity.

  • Skin Contact:

    • Action: Wash with soap and water.[1][3][4][5][6] Do not use alcohol/ethanol.

    • Causality: Ethanol acts as a vehicle, increasing the solubility of the amine and accelerating its absorption into the bloodstream.

  • Inhalation:

    • Action: Move to fresh air.[1][2][3][4][5][6][7][8]

    • Observation: Monitor for "blue lip" syndrome (cyanosis) for 24 hours, which indicates methemoglobinemia (a known effect of aromatic amine toxicity).

References

  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 2-Amino-5-methylbenzoic acid (Structural Analog). Retrieved from

  • Merck Millipore. (2025). Safety Data Sheet: 3,5-Diaminobenzoic acid (Isomer Data). Retrieved from

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[9] ACS Chemical Health & Safety. Retrieved from

  • TCI Chemicals. (2024).[7] Safety Data Sheet: Aromatic Amine Handling Guidelines. Retrieved from

Sources

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